molecular formula C10H15NO3 B1317826 Ethyl 5-tert-butylisoxazole-3-carboxylate CAS No. 91252-54-9

Ethyl 5-tert-butylisoxazole-3-carboxylate

Cat. No.: B1317826
CAS No.: 91252-54-9
M. Wt: 197.23 g/mol
InChI Key: FDLIJPQDQLVOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-tert-butylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLIJPQDQLVOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587943
Record name Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91252-54-9
Record name Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Ethyl 5-tert-butylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-tert-butylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known spectral data. While direct biological activity and specific signaling pathway involvement for this particular molecule are not extensively documented in publicly available literature, this guide also touches upon the broader context of isoxazole derivatives in drug discovery and their known immunoregulatory and other biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a colorless oil. A summary of its known and predicted physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₃[1]
Molecular Weight 197.23 g/mol [1]
Appearance Colorless oil[2]
Boiling Point Data not available
Density Data not available
Refractive Index Data not available
Solubility Data not available
pKa Data not available

Table 2: Spectral Data

Spectrum TypeDataReference
¹H NMR (500 MHz, CDCl₃) δ 6.37 (s, 1H), 4.43 (q, 2H), 1.41 (t, 3H), 1.37 (s, 9H)[2]
¹³C NMR Data not available
Infrared (IR) Data not available
Mass Spectrometry (MS) Data not available

Experimental Protocols

Synthesis of this compound

The following protocol is a general procedure for the synthesis of this compound.[2]

Materials:

  • tert-butyl alkenone

  • Anhydrous ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Hydroxylamine hydrochloride

  • Molecular sieves

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl alkenone (6.00 g, 30.0 mmol) in a 1:1 mixture of anhydrous ethanol and THF (70 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add hydroxylamine hydrochloride (2.29 g, 33.0 mmol) to the solution.

  • Stir the resulting mixture under a nitrogen atmosphere for 12 hours.

  • Transfer the mixture to a Soxhlet extractor fitted with molecular sieves.

  • Heat the mixture to reflux for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Add water (100 mL) to the residue and extract the aqueous mixture with dichloromethane (2 x 100 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil (3 g, 51% yield).[2]

Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants tert-butyl alkenone + Hydroxylamine hydrochloride in EtOH/THF Stirring Stir at RT 12 hours under N2 Reactants->Stirring Reflux Reflux with molecular sieves 2 hours Stirring->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Aqueous Work-up & DCM Extraction Evaporation->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product This compound Purification->Product

A flowchart illustrating the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

For instance, some isoxazole chalcone derivatives have been shown to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathway, suggesting potential applications in treating conditions like vitiligo.[5] The general mechanism involves the modulation of key signaling proteins that lead to the activation of transcription factors responsible for melanogenesis.

Hypothetical Signaling Pathway Involvement of an Isoxazole Derivative:

Signaling_Pathway cluster_nucleus Isoxazole Isoxazole Derivative Receptor Cell Surface Receptor Isoxazole->Receptor Binds Akt Akt Receptor->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Promotes Nucleus Nucleus

A generalized diagram of the Akt/GSK3β/β-catenin signaling pathway potentially modulated by isoxazole derivatives.

Conclusion

This compound is a readily synthesizable isoxazole derivative. While a complete physicochemical and biological profile is yet to be established in the public domain, its structural features suggest it could be a valuable building block in medicinal chemistry. Further research is warranted to fully elucidate its properties and potential applications, particularly in the context of the diverse biological activities exhibited by the broader class of isoxazole-containing compounds. This guide serves as a starting point for researchers interested in exploring the potential of this and related molecules.

References

Ethyl 5-tert-butylisoxazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 91252-54-9 Molecular Formula: C10H15NO3 Molecular Weight: 197.23 g/mol

This document provides a technical overview of Ethyl 5-tert-butylisoxazole-3-carboxylate, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. Due to the limited availability of public-domain research, this guide focuses on its fundamental properties and synthetic routes, compiled from available chemical literature and supplier data.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular FormulaC10H15NO3Commercially available data
Molecular Weight197.23 g/mol Commercially available data
AppearanceWhite to off-white crystalline powderCommercially available data
Boiling Point258.9±23.0 °C (Predicted)Commercially available data
Density1.07±0.1 g/cm3 (Predicted)Commercially available data
pKa-2.13±0.70 (Predicted)Commercially available data

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the cycloaddition reaction of an alkyne with a nitrile oxide, a common method for the formation of isoxazole rings.

General Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Pivalonitrile_oxide Pivalonitrile oxide Cycloaddition [3+2] Cycloaddition Pivalonitrile_oxide->Cycloaddition Ethyl_propiolate Ethyl propiolate Ethyl_propiolate->Cycloaddition Product This compound Cycloaddition->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

  • Step 1: Generation of Pivalonitrile Oxide: Pivalonitrile oxide is typically generated in situ from the corresponding hydroxamoyl chloride, pivalohydroxamoyl chloride, by treatment with a non-nucleophilic base such as triethylamine.

  • Step 2: Cycloaddition Reaction: To a solution of pivalohydroxamoyl chloride in an inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C, triethylamine is added dropwise. The resulting mixture containing the in situ generated pivalonitrile oxide is then treated with ethyl propiolate. The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Reaction Scheme:

G cluster_0 Overall Reaction Reactant1 Pivalonitrile oxide Plus1 + Reactant1->Plus1 Reactant2 Ethyl propiolate Reactant2->Plus1 Product This compound Arrow Plus1->Arrow Arrow->Product

Caption: Overall reaction for the synthesis of the target compound.

Potential Applications in Drug Discovery

The isoxazole core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. The presence of the tert-butyl group at the 5-position and the ethyl carboxylate at the 3-position of the isoxazole ring in this compound makes it an attractive scaffold for medicinal chemistry.

Logical Relationship for Drug Discovery Potential:

G Core This compound Scaffold Isoxazole Scaffold Core->Scaffold SAR Structure-Activity Relationship (SAR) Studies Core->SAR Bioactivity Known Bioactivity of Isoxazoles (e.g., anti-inflammatory, antimicrobial) Scaffold->Bioactivity Derivatives Synthesis of Novel Derivatives SAR->Derivatives Leads Identification of Lead Compounds Derivatives->Leads

Caption: Potential role in medicinal chemistry research.

The ester functionality of this compound serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to introduce diverse chemical moieties. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological profile of potential drug candidates.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel chemical entities in the field of drug discovery. While detailed biological data on this specific compound is not widely available in the public domain, its structural features suggest that it is a promising starting point for the synthesis of new isoxazole-based therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential.

Spectroscopic and Synthetic Profile of Ethyl 5-tert-butylisoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Ethyl 5-tert-butylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal and organic chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines information from related compounds and established synthetic methodologies to offer a detailed profile.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.35s9H-C(CH₃)₃
~1.40t3H-OCH₂CH₃
~4.45q2H-OCH₂CH₃
~6.50s1HIsoxazole H-4

Note: Predicted chemical shifts are based on typical values for similar isoxazole and ethyl ester moieties. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~14.0-OCH₂C H₃
~28.5-C(C H₃)₃
~33.0-C (CH₃)₃
~62.0-OC H₂CH₃
~101.0Isoxazole C-4
~158.0Isoxazole C-3
~161.0C =O (Ester)
~175.0Isoxazole C-5

Note: Predicted chemical shifts are based on characteristic values for isoxazole rings and ethyl carboxylate groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group
~2970C-H stretch (tert-butyl and ethyl)
~1730C=O stretch (ester)
~1600, ~1460C=N and C=C stretch (isoxazole ring)
~1250C-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zFragment
197[M]⁺ (Molecular ion)
182[M - CH₃]⁺
152[M - OCH₂CH₃]⁺
140[M - C(CH₃)₃]⁺
124[M - COOCH₂CH₃]⁺

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a highly plausible and commonly employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Proposed Synthesis of this compound

This synthesis involves two main steps: the in-situ generation of pivalonitrile oxide and its subsequent cycloaddition with ethyl propiolate.

Step 1: In-situ Generation of Pivalonitrile Oxide from Pivaldoxime

  • Materials: Pivaldoxime (2,2-dimethylpropanal oxime), N-Chlorosuccinimide (NCS), triethylamine (Et₃N), and a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Procedure:

    • Dissolve pivaldoxime in the chosen solvent in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the formation of the corresponding hydroxamoyl chloride, slowly add a solution of triethylamine in the same solvent to the reaction mixture. This will generate the pivalonitrile oxide in situ.

Step 2: 1,3-Dipolar Cycloaddition with Ethyl Propiolate

  • Materials: Ethyl propiolate, the in-situ generated pivalonitrile oxide solution.

  • Procedure:

    • To the freshly prepared solution of pivalonitrile oxide, add ethyl propiolate dropwise at low temperature (e.g., 0 °C).

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting materials.

    • Upon completion, the reaction mixture is typically worked up by washing with water and brine.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product, this compound, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization:

The purified product would then be characterized by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Visualizations

To illustrate the proposed experimental workflow, the following diagram is provided.

experimental_workflow cluster_step1 Step 1: Pivalonitrile Oxide Generation cluster_step2 Step 2: Cycloaddition cluster_purification Purification & Characterization pivaldoxime Pivaldoxime pivalonitrile_oxide Pivalonitrile Oxide (in situ) pivaldoxime->pivalonitrile_oxide 1. NCS 2. Et3N ncs NCS et3n Et3N cycloaddition 1,3-Dipolar Cycloaddition pivalonitrile_oxide->cycloaddition ethyl_propiolate Ethyl Propiolate ethyl_propiolate->cycloaddition workup Aqueous Workup cycloaddition->workup purification Column Chromatography workup->purification final_product This compound purification->final_product characterization Spectroscopic Analysis (NMR, IR, MS) final_product->characterization

Caption: Proposed workflow for the synthesis and characterization of the target molecule.

References

1H NMR and 13C NMR analysis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of isoxazole derivatives. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction to the Isoxazole Moiety

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a key structural component in numerous pharmaceuticals and biologically active compounds, making its unambiguous structural characterization essential. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of isoxazole derivatives.

General Principles of NMR Analysis of Isoxazoles

The isoxazole ring has three protons (H-3, H-4, and H-5) and three carbons (C-3, C-4, and C-5) whose chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are characteristic and highly dependent on the nature and position of substituents.

A general workflow for the NMR analysis of an unknown isoxazole derivative is outlined below. This process involves acquiring standard 1D NMR spectra, followed by 2D NMR experiments for unambiguous assignments.

logical_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR for Unambiguous Assignment cluster_analysis Data Analysis & Structure Elucidation Sample Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) H1_NMR ¹H NMR Sample->H1_NMR Acquire C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Next COSY ¹H-¹H COSY C13_NMR->COSY If needed HSQC ¹H-¹³C HSQC COSY->HSQC Next HMBC ¹H-¹³C HMBC HSQC->HMBC Next Analysis Integrate data to determine final structure HMBC->Analysis Finalize isoxazole_numbering isoxazole O1 O1 N2 N2 C3 C3 C4 C4 C5 C5 nmr_relationships H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H correlation HMBC ¹H-¹³C HMBC H1->HMBC Long-range C-H correlation C13 ¹³C NMR & DEPT C13->HSQC C13->HMBC

Crystal Structure of Substituted Isoxazole-3-Carboxylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of substituted isoxazole-3-carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in a variety of therapeutically active agents, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel drug candidates.

This guide summarizes key crystallographic data, details relevant experimental protocols for synthesis and structural analysis, and visualizes a critical signaling pathway modulated by this class of compounds.

Introduction to Isoxazole-3-Carboxylates

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole-3-carboxylate moiety, in particular, serves as a versatile scaffold in medicinal chemistry. The substituents at various positions of the isoxazole ring and the carboxylate group can be readily modified, allowing for the fine-tuning of their physicochemical properties and biological activities. Numerous studies have highlighted the potential of substituted isoxazoles as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new therapeutics.[1][2]

Crystal Structure Data of Substituted Isoxazole-3-Carboxylates

The precise geometry, conformation, and intermolecular interactions of substituted isoxazole-3-carboxylates in the solid state are determined through single-crystal X-ray diffraction. This data is fundamental for understanding their interaction with biological targets. The following tables summarize the crystallographic data for a selection of substituted isoxazole-3-carboxylates.

Table 1: Crystallographic Data for Phenyl-Substituted Isoxazole-3-Carboxylates

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Ethyl 5-phenylisoxazole-3-carboxylateC₁₂H₁₁NO₃MonoclinicP2₁/c10.334(2)5.868(1)17.556(4)9094.18(3)901060.5(4)4[3][4]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylateC₁₂H₁₂N₂O₃TriclinicP-17.591(2)11.303(4)13.818(4)88.155(4)87.008(4)86.233(4)1181.0(6)4[2][5]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateC₁₃H₁₃NO₃MonoclinicP2₁/c9.750(8)14.589(13)9.397(8)90116.872(13)901192.3(18)4[6]
Methyl 3-phenylisoxazole-5-carboxylateC₁₁H₉NO₃MonoclinicP2₁/c12.2275(18)13.604(2)5.8746(9)9097.011(3)90969.9(3)4[7]

Table 2: Crystallographic Data for Other Substituted Isoxazole-3-Carboxylates

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylateC₁₃H₉NO₄OrthorhombicPbca11.5170(6)8.7431(4)22.2595(13)902241.4(2)8[8]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateC₆H₈N₂O₄MonoclinicP2₁/c8.5319(3)7.4739(3)12.8258(5)106.908(2)783.18(5)4[9][10]

Table 3: Selected Dihedral Angles (°)

Compound NameDihedral Angle between Phenyl and Isoxazole RingsReference
Ethyl 5-phenylisoxazole-3-carboxylate0.5(1)[11]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 1)1.76(9)[2]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 2)5.85(8)[2]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate43.40(13)[6]
Methyl 3-phenylisoxazole-5-carboxylate19.79(12)[7]

Experimental Protocols

Synthesis of Substituted Isoxazole-3-Carboxylates

The synthesis of substituted isoxazole-3-carboxylates can be achieved through various synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition:

  • Generation of the Nitrile Oxide: The corresponding aryl aldoxime (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or THF. A base, for instance, triethylamine (1.1 equivalents), is added to the solution, which is then cooled in an ice bath. An oxidizing agent, for example, N-chlorosuccinimide or a solution of sodium hypochlorite, is slowly added to the stirred mixture. The progress of the reaction to form the nitrile oxide can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition: Once the formation of the nitrile oxide is complete, the dipolarophile, ethyl propiolate (1.2 equivalents), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the nitrile oxide is consumed, as monitored by TLC.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.[12]

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate:

  • A solution of ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in chloroform (1 L) is prepared in a three-necked flask and cooled in an ice bath under a nitrogen atmosphere.

  • A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly to the stirred reaction mixture.

  • The reaction mixture is then poured into a separatory funnel and washed with cold water. The chloroform layer is washed with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide and saturated brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[13]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of substituted isoxazole-3-carboxylates is performed using single-crystal X-ray diffraction.

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown by slow evaporation of a solution in an appropriate solvent (e.g., ethyl acetate, ethanol).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The diffractometer is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector). The crystal is maintained at a constant temperature (e.g., 296 K or 100 K) using a cryosystem. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathway Visualization

Substituted isoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[3][14] Inhibition of VEGFR-2 blocks downstream signaling pathways, such as the Raf/MEK/ERK pathway, which are crucial for tumor growth and metastasis.[15]

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P1 VEGFR-2->P1 Dimerization & Autophosphorylation Ras Ras P1->Ras P2 Proliferation Proliferation P2->Proliferation Angiogenesis Angiogenesis P2->Angiogenesis P3 P4 P5 P6 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->P2 Isoxazole-3-carboxylate Isoxazole-3-carboxylate Isoxazole-3-carboxylate->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted isoxazole-3-carboxylate.

This diagram illustrates how a substituted isoxazole-3-carboxylate can inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This inhibition prevents the dimerization and autophosphorylation of the receptor, thereby blocking the downstream activation of the Ras/Raf/MEK/ERK signaling cascade. The ultimate effect is the suppression of cellular proliferation and angiogenesis, key processes in cancer progression.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of substituted isoxazole-3-carboxylates. The presented crystallographic data, experimental protocols, and the visualization of the VEGFR-2 signaling pathway highlight the importance of structural biology in modern drug discovery. The information compiled herein serves as a valuable resource for researchers and scientists working on the design and development of novel isoxazole-based therapeutic agents. Further exploration of the crystal structures of a wider range of substituted isoxazole-3-carboxylates will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the development of more potent and selective drug candidates.

References

A Technical Guide to the Discovery and History of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives have led to the development of numerous clinically significant drugs. This technical guide provides an in-depth exploration of the discovery and historical development of isoxazole-based compounds, with a focus on key milestones, experimental methodologies, and the evolution of their therapeutic applications.

The Genesis of Isoxazole: Discovery and Early Synthesis

The journey of isoxazole began in the late 19th and early 20th centuries, with pioneering work by notable chemists.

The First Synthesis of the Isoxazole Ring

The first documented synthesis of the isoxazole ring is credited to German chemist Ludwig Claisen in 1903.[1][2] His work involved the oximation of propargylaldehyde acetal, a reaction that laid the foundational chemistry for future isoxazole synthesis. While the term "isoxazole" was first proposed by Arthur Hantzsch, it was Claisen's synthetic route that opened the door to the exploration of this novel heterocyclic system.[3][4]

Early Synthetic Methodologies

Following Claisen's initial breakthrough, various methods for synthesizing the isoxazole ring were developed. A common and versatile approach that emerged was the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction allows for the construction of the isoxazole core with a variety of substituents, providing a powerful tool for medicinal chemists to generate diverse compound libraries. Another significant early method involved the reaction of hydroxylamine with 1,3-diketones.

The Dawn of Therapeutic Applications: Sulfonamides

The therapeutic potential of isoxazole derivatives was first realized with the development of the sulfonamide antibiotics.

The Emergence of Sulfisoxazole

Following the discovery of prontosil, the first commercially viable sulfonamide, the field of antibacterial chemotherapy rapidly expanded. A key development in this era was the synthesis of sulfisoxazole (then known as sulfafurazole), a sulfonamide featuring a 3,4-dimethylisoxazole moiety. This compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Synthesis of Sulfisoxazole

The synthesis of sulfisoxazole involves the reaction of 4-aminobenzenesulfonamide with 3,4-dimethyl-5-aminoisoxazole. A general procedure is outlined below:

  • Preparation of 3,4-dimethyl-5-aminoisoxazole: This intermediate can be synthesized through various routes, including the reaction of hydroxylamine with α-acetyl-propionitrile.

  • Condensation Reaction: 4-aminobenzenesulfonamide is reacted with 3,4-dimethyl-5-aminoisoxazole, typically in the presence of a condensing agent and a suitable solvent.

  • Purification: The resulting sulfisoxazole is then purified through recrystallization to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification solvents, can be found in the original literature and patents.

Combating Resistance: The Isoxazolyl Penicillins

The widespread use of penicillin in the mid-20th century led to the emergence of penicillin-resistant bacteria, most notably Staphylococcus aureus, which produced the enzyme penicillinase (a type of β-lactamase) that inactivates penicillin. This critical medical need drove the development of a new class of penicillinase-resistant penicillins.

The Breakthrough at Beecham Research Laboratories

In the late 1950s and early 1960s, researchers at Beecham Research Laboratories in the United Kingdom embarked on a mission to create penicillins that could withstand the destructive action of penicillinase. Their efforts led to the synthesis of a series of isoxazolyl penicillins, including oxacillin, cloxacillin, and dicloxacillin.[1] These semi-synthetic penicillins feature a bulky isoxazole group attached to the 6-aminopenicillanic acid (6-APA) core. This structural modification sterically hinders the binding of penicillinase to the β-lactam ring, thereby protecting the antibiotic from degradation.

Oxacillin was patented in 1960 and approved for medical use in 1962.[1] Cloxacillin was also patented in 1960 and approved in 1965, while dicloxacillin was patented in 1961 and approved in 1968.

Experimental Protocol: General Synthesis of Isoxazolyl Penicillins

The synthesis of isoxazolyl penicillins generally follows these steps:

  • Preparation of the Isoxazole Acyl Chloride: The appropriately substituted isoxazole-4-carboxylic acid (e.g., 3-phenyl-5-methylisoxazole-4-carboxylic acid for oxacillin) is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride.

  • Acylation of 6-Aminopenicillanic Acid (6-APA): The isoxazole acyl chloride is then reacted with 6-APA in the presence of a base to form the desired penicillin.

  • Purification: The final product is purified, often by crystallization of its sodium or potassium salt.

Note: This is a generalized protocol. For specific details, including reaction solvents, temperatures, and purification methods, consulting the original patents and scientific publications is recommended.

Mechanism of Action and a New Hope

The isoxazolyl penicillins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. By resisting degradation by penicillinase, these compounds could effectively treat infections caused by resistant staphylococci, representing a major advancement in the fight against bacterial infections.

Quantitative Data on Early Isoxazole-Based Compounds

The efficacy of these early isoxazole-based drugs was established through extensive in vitro and in vivo studies. The following tables summarize some of the key quantitative data from this era.

Table 1: Antibacterial Activity of Sulfisoxazole

BacteriumMinimum Inhibitory Concentration (MIC) (µg/mL)
Streptococcus pyogenes8 - 64
Streptococcus pneumoniae8 - 64
Staphylococcus aureus16 - 128
Escherichia coli4 - 64
Haemophilus influenzae4 - 32

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: In Vitro Activity of Isoxazolyl Penicillins against Staphylococcus aureus

AntibioticPenicillinase-Producing Strains MIC (µg/mL)Penicillin-Susceptible Strains MIC (µg/mL)
Penicillin G>100≤0.1
Oxacillin0.25 - 2.00.12 - 0.5
Cloxacillin0.25 - 1.00.06 - 0.25
Dicloxacillin0.12 - 0.50.03 - 0.12

Note: These are representative ranges from early studies. Specific values can be found in the cited literature.

Visualizing the Core Concepts

To better illustrate the key processes described in this guide, the following diagrams have been generated using the DOT language.

Synthetic Pathways

Isoxazole_Synthesis cluster_claisen Claisen Synthesis (1903) cluster_cycloaddition 1,3-Dipolar Cycloaddition Propargylaldehyde Propargylaldehyde Acetal Oximation Oximation (Hydroxylamine) Propargylaldehyde->Oximation Isoxazole_Claisen Isoxazole Oximation->Isoxazole_Claisen Nitrile_Oxide Nitrile Oxide Cycloaddition Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Isoxazole_Cyclo Substituted Isoxazole Cycloaddition->Isoxazole_Cyclo Drug_Synthesis cluster_sulfisoxazole Sulfisoxazole Synthesis cluster_penicillin Isoxazolyl Penicillin Synthesis PABA_Sulfonamide 4-Aminobenzenesulfonamide Condensation_Sulfa Condensation PABA_Sulfonamide->Condensation_Sulfa Aminoisoxazole 3,4-Dimethyl-5- aminoisoxazole Aminoisoxazole->Condensation_Sulfa Sulfisoxazole Sulfisoxazole Condensation_Sulfa->Sulfisoxazole Isoxazole_Acid Isoxazole-4- carboxylic Acid Acyl_Chloride Acyl Chloride Formation Isoxazole_Acid->Acyl_Chloride Acylation Acylation Acyl_Chloride->Acylation Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Acylation Isoxazolyl_Penicillin Isoxazolyl Penicillin Acylation->Isoxazolyl_Penicillin Drug_Development_Workflow Start Identification of Medical Need (e.g., Penicillin Resistance) Lead_Generation Lead Generation (Synthesis of Isoxazole Derivatives) Start->Lead_Generation In_Vitro In Vitro Screening (e.g., MIC assays) Lead_Generation->In_Vitro SAR Structure-Activity Relationship (SAR) Optimization In_Vitro->SAR Lead_Optimization Lead Optimization (Improved Potency and Properties) In_Vitro->Lead_Optimization SAR->Lead_Optimization Preclinical Preclinical Studies (Animal Models) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

A Comprehensive Guide to the Synthesis of 3,5-Disubstituted Isoxazoles: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a privileged structure in drug design. Among its derivatives, 3,5-disubstituted isoxazoles are of particular interest due to their versatile synthetic accessibility and the diverse pharmacological activities they exhibit, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive review of the core synthetic methodologies for preparing 3,5-disubstituted isoxazoles, with a focus on detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Strategies

The construction of the 3,5-disubstituted isoxazole core is primarily achieved through several key synthetic strategies. These methods offer varying degrees of regioselectivity, substrate scope, and reaction efficiency. The most prominent and widely utilized approaches are:

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes: This is arguably the most versatile and common method for isoxazole synthesis.[2][4][5][6][7][8][9]

  • Condensation of β-Diketones with Hydroxylamine: A classical and straightforward approach to isoxazole formation.[10]

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: An efficient one-pot method for the regioselective synthesis of isoxazoles.[11][12]

  • Domino Reaction of β-Nitroenones: A newer methodology involving a reductive Nef reaction followed by cyclization.[1][13]

  • Hydroamination of 1,3-Dialkynes: A direct method utilizing hydroxylamine as the nitrogen and oxygen source.[14]

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[2][4][5][6][15] The nitrile oxide intermediate is typically generated in situ from various precursors to avoid its rapid dimerization to form furoxans.[2]

Generation of Nitrile Oxides

The choice of nitrile oxide precursor and the method of its generation are crucial for the success of the cycloaddition. Common precursors include:

  • Aldoximes: Oxidation of aldoximes is a widely used method. Various oxidizing agents can be employed, including hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene - PIFA), sodium hypochlorite (NaOCl), N-chlorosuccinimide (NCS), and Oxone®.[1][4][5][16]

  • Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides with a base is a classic method for generating nitrile oxides.[5]

  • Nitroalkanes: Dehydration of primary nitroalkanes can also yield nitrile oxides, though this sometimes requires harsh conditions.[1]

  • O-Silylated Hydroxamic Acids: These can generate nitrile oxides under mild, metal-free conditions in the presence of trifluoromethanesulfonic anhydride.[9]

Experimental Protocols

Method A: Oxidation of Aldoximes with [Bis(trifluoroacetoxy)iodo]benzene (PIFA) [4]

This method is effective for the synthesis of a range of 3,5-disubstituted isoxazoles.

  • Step 1: Reaction Setup: To a solution of the terminal alkyne (1.2 equivalents) and the corresponding aldoxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents).

  • Step 2: Reaction Execution: Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Method B: In Situ Generation from Aldehydes in Deep Eutectic Solvents (DES) [16]

This environmentally friendly, one-pot, three-step synthesis utilizes a deep eutectic solvent like choline chloride:urea.

  • Step 1: Oxime Formation: To a stirred solution of the aldehyde (1.0 equivalent) in ChCl:urea (1:2), add hydroxylamine (1.0 equivalent) and sodium hydroxide (1.0 equivalent). Stir the mixture at 50 °C for one hour.

  • Step 2: Nitrile Oxide Precursor Formation: Add N-chlorosuccinimide (1.5 equivalents) to the mixture and continue stirring at 50 °C for three hours.

  • Step 3: Cycloaddition: Add the corresponding alkyne (1.0 equivalent) and stir the mixture for four hours at 50 °C.

  • Step 4: Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.

Quantitative Data

The following table summarizes the yields for the synthesis of various 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition of in situ generated nitrile oxides from aldoximes.

EntryR¹ (from Alkyne)R² (from Aldoxime)MethodYield (%)Reference
1Phenyl4-PyridylA78[4]
22-Fluorophenyl4-MethoxyphenylA75[4]
3PhenylBenzylA72[4]
4Phenyl4-CyanophenylA65[3]
5PhenylBenzylB85[16]
64-MethoxyphenylBenzylB82[16]

Reaction Pathway Diagram

G cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Aldoxime R²-CH=NOH Aldoxime NitrileOxide R²-C≡N⁺-O⁻ Nitrile Oxide Aldoxime->NitrileOxide [Oxidant] Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne R¹-C≡CH Terminal Alkyne Alkyne->Isoxazole

Caption: 1,3-Dipolar Cycloaddition of a Nitrile Oxide and a Terminal Alkyne.

Condensation of β-Diketones with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a classical and direct method for the synthesis of 3,5-disubstituted isoxazoles.[4][10] The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-diketone.[10]

Experimental Protocol

A general procedure for the synthesis of 3,5-disubstituted isoxazoles from β-diketones is as follows:

  • Step 1: Reaction Setup: A mixture of the substituted 1,3-diketone (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Step 2: Reaction Execution: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Step 3: Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data

The following table presents representative yields for the synthesis of 3,5-disubstituted isoxazoles from the condensation of β-diketones with hydroxylamine hydrochloride.

EntryYield (%)Reference
1PhenylPhenyl90[10]
24-ChlorophenylPhenyl85[10]
34-NitrophenylPhenyl70[10]
4MethylPhenyl78[17]

Reaction Workflow Diagram

G Diketone R¹-C(O)CH₂C(O)-R³ β-Diketone Intermediate Condensation Intermediate Diketone->Intermediate Hydroxylamine NH₂OH·HCl Hydroxylamine HCl Hydroxylamine->Intermediate Isoxazole 3,5-Disubstituted Isoxazole Intermediate->Isoxazole Cyclization & Dehydration

Caption: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones.

Synthesis from α,β-Unsaturated Carbonyl Compounds

An efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles can be achieved from readily available α,β-unsaturated aldehydes or ketones and N-hydroxyl-4-toluenesulfonamide (TsNHOH) under mild conditions.[11][12] This method involves a sequence of conjugate addition, elimination of the tosyl group, cyclization, and dehydration.[12]

Experimental Protocol[11]
  • Step 1: Reaction Setup: To a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) and N-hydroxyl-4-toluenesulfonamide (1.2 equivalents) in a methanol-water solvent system, add potassium carbonate (K₂CO₃) as the base (2.0 equivalents).

  • Step 2: Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time, then heat to reflux to complete the cyclization and dehydration steps. Monitor the reaction by TLC.

  • Step 3: Work-up and Purification: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent. Dry the combined organic layers and concentrate. Purify the crude product by column chromatography.

Quantitative Data

The yields for the synthesis of 3,5-disubstituted isoxazoles from various α,β-unsaturated ketones are summarized below.

EntryYield (%)Reference
1PhenylMethyl85[11]
24-ChlorophenylMethyl88[11]
34-MethoxyphenylMethyl82[11]
4PhenylPhenyl92[11]

Logical Relationship Diagram

G Start α,β-Unsaturated Ketone + TsNHOH Step1 Conjugate Addition Start->Step1 Step2 Elimination of Tosyl Group Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 End 3,5-Disubstituted Isoxazole Step4->End

Caption: One-Pot Synthesis of Isoxazoles from α,β-Unsaturated Ketones.

Domino Reaction of β-Nitroenones

A modern approach for the synthesis of 3,5-disubstituted isoxazoles involves the conversion of β-nitroenones using tin(II) chloride dihydrate as a reducing agent.[1][13] This domino reaction proceeds through a reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.[1]

Experimental Protocol[1]
  • Step 1: Reaction Setup: To a solution of the β-nitroenone (1.0 equivalent) in ethyl acetate, add tin(II) chloride dihydrate (2.0 equivalents).

  • Step 2: Reaction Execution: Stir the reaction mixture at room temperature. The reaction can also be performed under microwave irradiation to improve yields and reduce reaction times.

  • Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated. Purification is achieved through column chromatography.

Quantitative Data

This method demonstrates good to excellent yields for a variety of substituted β-nitroenones.

EntryYield (%)Reference
1PhenylPhenyl91[1]
24-ChlorophenylPhenyl85[1]
3ThienylPhenyl78[1]
4PhenylMethyl82[1]

Reaction Mechanism Diagram

G Nitroenone β-Nitroenone NefReaction Reductive Nef Reaction (SnCl₂·2H₂O) Nitroenone->NefReaction Oxime Oxime Intermediate NefReaction->Oxime Cyclization Intramolecular Cyclization Oxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole 3,5-Disubstituted Isoxazole Dehydration->Isoxazole

Caption: Domino Synthesis of Isoxazoles from β-Nitroenones.

Hydroamination of 1,3-Dialkynes

An efficient synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of 1,3-dialkynes with hydroxylamine in DMSO under mild conditions.[14] This method proceeds via a proposed Cope-type hydroamination.

Experimental Protocol[14]
  • Step 1: Reaction Setup: A mixture of the 1,3-dialkyne (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) is prepared in dimethyl sulfoxide (DMSO). A base such as potassium carbonate (2.0 equivalents) is added.

  • Step 2: Reaction Execution: The reaction mixture is stirred at a moderate temperature (e.g., 60 °C) for several hours.

  • Step 3: Work-up and Purification: After the reaction is complete, it is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Quantitative Data

This method provides satisfactory to excellent yields for various 1,3-dialkynes.

EntryYield (%)Reference
1PhenylPhenyl92[14]
24-TolylPhenyl88[14]
34-ChlorophenylPhenyl85[14]
4n-ButylPhenyl75[14]

Conclusion

The synthesis of 3,5-disubstituted isoxazoles is a well-developed field with a variety of reliable and efficient methods available to synthetic chemists. The choice of a particular synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and the need for regiocontrol. The classical 1,3-dipolar cycloaddition remains the most versatile and widely employed method, with numerous variations that allow for a broad substrate scope and diverse reaction conditions. The condensation of β-diketones offers a straightforward alternative, while newer methods utilizing α,β-unsaturated carbonyl compounds, β-nitroenones, and 1,3-dialkynes provide efficient and often highly regioselective pathways to these valuable heterocyclic compounds. The continued development of novel synthetic strategies, particularly those focusing on green chemistry principles and catalytic approaches, will undoubtedly expand the synthetic toolbox for accessing this important class of molecules for applications in drug discovery and materials science.

References

The Isoxazole Ring in Carboxylate Esters: A Hub of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular design, particularly as a carboxylate ester, offers a versatile platform for developing novel therapeutics. The electronic properties of the isoxazole ring, influenced by the ester functionality, give rise to a unique reactivity profile that can be strategically exploited in drug development. This guide provides a comprehensive overview of the reactivity of the isoxazole ring in carboxylate esters, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Reactivity of the Isoxazole Ring in Carboxylate Esters

The presence of an ester group, an electron-withdrawing substituent, significantly influences the stability and reactivity of the isoxazole ring. This is primarily due to the delocalization of electrons within the heterocyclic system. The inherent strain of the N-O bond makes it susceptible to cleavage under various conditions, a key aspect of its reactivity.

Key reactions involving the isoxazole ring in carboxylate esters include:

  • Reductive Ring Opening: The most prominent reaction is the cleavage of the N-O bond under reductive conditions. This transformation is highly valuable as it unmasks a β-enaminone or β-hydroxyketone functionality, which can be a crucial intermediate in the synthesis of more complex molecules.

  • Nucleophilic Attack: The isoxazole ring can undergo nucleophilic attack, leading to ring opening or substitution, depending on the nature of the nucleophile and the reaction conditions.

  • Cycloaddition Reactions: While often synthesized via cycloaddition, the isoxazole ring itself can participate in further cycloaddition reactions, although this is less common.

  • Palladium-Catalyzed Cross-Coupling: The C-H bonds of the isoxazole ring can be functionalized through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

Quantitative Reactivity Data

The reactivity of isoxazole carboxylate esters is highly dependent on the substitution pattern on the ring and the reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction yields and biological activities.

EntryIsoxazole Carboxylate EsterReaction TypeReagent/CatalystSolventTemp. (°C)Yield (%)Reference
1Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateReductive Ring OpeningH₂, 10% Pd/CAnhydrous EtOHRT71[1]
2Ethyl 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylateCycloaddition SynthesisNaCl, Oxone, Na₂CO₃N/A (ball-milling)RT54[2]
3Methyl 2-(isoxazol-5-yl)-3-oxopropanoateMo(CO)₆-mediated RearrangementMo(CO)₆, H₂OAcetonitrile7074[3]
4Ethyl 4-nitro-3-phenylisoxazole-5-carboxylateSpiro AnnulationBenzamidineN/AN/AGood[4]
5Dimethyl 3-chloromethylisoxazole-4,5-dicarboxylateNucleophilic SubstitutionAryl thiols, Et₃NDMFN/AQuantitative[5]

Table 1: Comparative Yields of Reactions Involving Isoxazole Carboxylate Esters. This table highlights the yields of various transformations, demonstrating the feasibility of different synthetic strategies.

Compound IDIsoxazole Derivative StructureTarget KinaseIC₅₀ (µM)Reference
10a N-(4-chlorophenyl)-5-(4-((5-methylisoxazol-3-yl)amino)sulfonyl)phenyl)furan-2-carboxamideEGFR-TK0.064[6]
10b N-(4-bromophenyl)-5-(4-((5-methylisoxazol-3-yl)amino)sulfonyl)phenyl)furan-2-carboxamideEGFR-TK0.066[6]
25a 3-(4-chlorophenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)isoxazole-5-carboxamideEGFR-TK0.054[6]
84 Isoxazole-based hydrazone derivativeVEGFR-20.0257[7]
3 3,4-diaryl-isoxazole with chiral pyrrolidine scaffoldCK1δ0.033[8]

Table 2: Kinase Inhibitory Activity of Isoxazole Derivatives. This table presents the half-maximal inhibitory concentrations (IC₅₀) of various isoxazole-containing compounds against different protein kinases, showcasing their potential as therapeutic agents.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods. Below are protocols for key reactions involving isoxazole carboxylate esters.

Protocol 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate[9]

This protocol details the synthesis of a common isoxazole carboxylate ester building block.

  • Preparation of Diketoester: React acetophenone with diethyl oxalate in a basic solution of sodium ethoxide in ethanol for 8 hours. Neutralize the reaction mixture with 1N HCl to obtain ethyl 2,4-dioxo-4-phenylbutanoate as a yellow liquid.

  • Cyclization: To a solution of 1 g (4.5 mmol) of the diketoester in ethanol, add hydroxylamine hydrochloride (0.315 g, 4.5 mmol) at room temperature.

  • Reaction and Workup: Stir the resulting mixture at 353 K (80 °C) for 12 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (3% ethyl acetate in petroleum ether) to afford the title compound.

    • Yield: 76.9%

    • Melting Point: 325–327 K

Protocol 2: Reductive Ring Opening of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[1]

This protocol exemplifies the characteristic N-O bond cleavage of the isoxazole ring.

  • Reaction Setup: In a flask, place ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (102 mg, 0.37 mmol), 10% Palladium on charcoal (79 mg), and anhydrous ethanol (8 mL).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Stir the suspension at ambient temperature for 6 hours, monitoring the disappearance of the starting material by TLC (eluent: Petroleum Ether/Ethyl Acetate = 2:1).

  • Workup and Purification: After the reaction is complete, filter the mixture and evaporate the ethanol. Subject the residue to column chromatography on silica gel (eluent: Petroleum Ether/Ethyl Acetate = 7:1 containing 3% Et₃N, then MeOH) to afford ethyl (Z)-2-amino-4-oxo-2-pentanoate.

    • Yield: 71%

Signaling Pathways and Experimental Workflows

Isoxazole carboxylate esters have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. Understanding these pathways and the experimental workflows to evaluate potential inhibitors is critical for drug development.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][9][10] Isoxazole-based compounds have been developed as inhibitors of this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes Isoxazole_Inhibitor Isoxazole-based Inhibitor Isoxazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling cascade and the point of inhibition by isoxazole derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival.[11][12][] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT STAT EGFR->STAT AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes STAT->Proliferation Promotes Isoxazole_Inhibitor Isoxazole-based Inhibitor Isoxazole_Inhibitor->EGFR Inhibits Kinase_Inhibitor_Workflow Synthesis Synthesis of Isoxazole Carboxylate Ester Library Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., FRET, Luminescence) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Phosphorylation Assay) Purification->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Methodological & Application

Application Notes: Ethyl 5-tert-butylisoxazole-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-tert-butylisoxazole-3-carboxylate is a valuable heterocyclic building block in organic synthesis, primarily recognized for its role as a key precursor in the development of targeted pharmaceuticals. The isoxazole core, substituted with a tert-butyl group at the 5-position and an ethyl carboxylate at the 3-position, provides a stable and synthetically versatile scaffold. Its principal application lies in the synthesis of the potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, quizartinib (AC220), a drug developed for the treatment of Acute Myeloid Leukemia (AML).[1]

Key Application: Synthesis of Quizartinib (AC220)

The 5-tert-butylisoxazol-3-yl moiety is a critical component of quizartinib, a second-generation FLT3 inhibitor.[1] Quizartinib has demonstrated high efficacy, particularly in patients with FLT3-Internal Tandem Duplication (FLT3-ITD) mutations, which are associated with a poor prognosis in AML.[2] The synthesis of quizartinib involves the formation of a urea linkage between a complex aniline derivative and the amine derived from this compound.[2]

The synthetic strategy involves the conversion of the ethyl ester to an amine, which then serves as a key intermediate. This transformation is typically achieved through a multi-step process:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding 5-tert-butylisoxazole-3-carboxylic acid.

  • Rearrangement: The carboxylic acid is then converted to 5-tert-butylisoxazol-3-amine. This is commonly achieved through reactions like the Curtius or Hofmann rearrangement, which transform a carboxylic acid or its derivative into a primary amine with the loss of one carbon atom.[3][4][5]

  • Urea Formation: The resulting 5-tert-butylisoxazol-3-amine is activated and coupled with the aniline portion of the molecule to form the final urea structure of quizartinib.[2]

Biological Significance of the Isoxazole Moiety in Quizartinib

Quizartinib functions by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[2] These pathways include RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT5.[2] The N-(5-tert-butyl-isoxazol-3-yl)urea fragment plays a crucial role in binding to the kinase domain of FLT3.

Quantitative Data

Table 1: Biological Activity of Quizartinib (AC220)

ParameterTarget/Cell LineValueReference
Binding Affinity (Kd) FLT31.6 nM[3]
IC50 FLT3-ITD (MV4-11 cells)1.1 nM[3]
IC50 Wild-Type FLT3 (RS4;11 cells)4.2 nM[3]

Table 2: Synthesis Yields for Quizartinib and Intermediates

Reaction StepProductYieldReference
Urea formationQuizartinib (from intermediates 9 and 11 )55% (overall from starting material 2 )[2]
Carbamate formationPhenyl-[5-(tert-butyl)isoxazol-3-yl]carbamate (11 )Not specified[2]

Experimental Protocols

Protocol 1: Synthesis of 5-tert-butylisoxazole-3-carboxylic Acid (Hypothetical Protocol based on Standard Ester Hydrolysis)

This protocol describes the saponification of this compound to its corresponding carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Saponification: Add sodium hydroxide (NaOH, 1.5 eq) to the solution. Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 using a dilute solution of hydrochloric acid (e.g., 1M HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-tert-butylisoxazole-3-carboxylic acid.

Protocol 2: Synthesis of 3-Amino-5-tert-butylisoxazole via Curtius Rearrangement (Plausible Protocol)

This protocol outlines the conversion of the carboxylic acid to the key amine intermediate via a Curtius rearrangement.[3][6][7]

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-tert-butylisoxazole-3-carboxylic acid (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in a dry aprotic solvent like acetone or THF. Cool the solution in an ice bath and add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours.

  • Rearrangement to Isocyanate: After formation of the acyl azide (monitor by IR spectroscopy for the characteristic azide peak at ~2130 cm⁻¹), carefully extract the azide into a non-polar solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux (around 110 °C) to induce the Curtius rearrangement. The acyl azide will decompose to the isocyanate with the evolution of nitrogen gas.[5] The reaction is complete when gas evolution stops.

  • Hydrolysis to Amine: Cool the solution containing the isocyanate. Carefully add dilute aqueous acid (e.g., 2M HCl) and heat the mixture to reflux for several hours to hydrolyze the isocyanate to the primary amine.

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-5-tert-butylisoxazole.

Protocol 3: Synthesis of Quizartinib (AC220) from 3-Amino-5-tert-butylisoxazole [2]

This protocol is adapted from the published synthesis of quizartinib.[2]

  • Activation of Amine: In a suitable reactor, dissolve 3-Amino-5-tert-butylisoxazole (10 , 1.0 eq) in an appropriate solvent (e.g., dichloromethane). Add a base such as triethylamine or pyridine. Cool the mixture in an ice bath and add phenyl chloroformate (1.1 eq) dropwise. Allow the reaction to stir at room temperature until completion to form Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (11 ).

  • Coupling Reaction: In a separate flask, dissolve the aniline intermediate, 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1,3]benzothiazole-2-yl]aniline (9 , 1.0 eq), in a polar aprotic solvent like DMSO.

  • Urea Formation: Add the solution of the carbamate intermediate (11 ) to the solution of the aniline intermediate (9 ). Heat the mixture (e.g., to 55-60 °C) and stir for several hours until the reaction is complete (monitored by LC-MS).

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product can be precipitated by the addition of an anti-solvent or purified by standard chromatographic techniques to yield quizartinib. The final product purity can be assessed by HPLC.[2]

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_quizartinib cluster_pathways Downstream Signaling Pathways cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK Quizartinib Quizartinib (AC220) Quizartinib->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3 signaling pathway and its inhibition by Quizartinib.

Synthesis_Workflow Start Ethyl 5-tert-butylisoxazole- 3-carboxylate R1 Hydrolysis (NaOH, H₂O/EtOH) Start->R1 Acid 5-tert-butylisoxazole- 3-carboxylic Acid R2 Curtius Rearrangement Acid->R2 Amine 3-Amino-5-tert-butylisoxazole R3 Activation (Phenyl Chloroformate) Amine->R3 Carbamate Phenyl-[5-(t-butyl)isoxazol- 3-yl]carbamate R4 Urea Formation (DMSO, Heat) Carbamate->R4 Aniline Aniline Intermediate (9) Aniline->R4 Drug Quizartinib (AC220) R1->Acid R2->Amine R3->Carbamate R4->Drug

Caption: Synthetic workflow for Quizartinib from the ethyl ester.

References

Application Notes and Protocols: Ethyl 5-tert-butylisoxazole-3-carboxylate as a Versatile Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-tert-butylisoxazole-3-carboxylate as a key starting material and structural motif in the synthesis of pharmaceutically active compounds. The focus is on its application in the development of targeted therapies, particularly kinase inhibitors and potential central nervous system (CNS) modulators.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing novel therapeutic agents. This compound, with its reactive ester group and sterically hindering tert-butyl group, offers a versatile platform for the synthesis of a diverse range of derivatives with potential biological activity.

Key Pharmaceutical Application: Synthesis of Quizartinib (AC220), a Potent FLT3 Inhibitor

This compound is a crucial precursor for the synthesis of Quizartinib (AC220), a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Quizartinib has been investigated for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3-ITD mutations.[1][2]

Synthetic Pathway Overview

The synthesis of Quizartinib from this compound involves a multi-step process. A key intermediate is 3-amino-5-tert-butylisoxazole. While direct conversion of the ethyl ester to the amine is not explicitly detailed in the provided literature, a plausible synthetic route would involve hydrolysis of the ester to the corresponding carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, the ester can be converted to the primary amide, which can then undergo a Hofmann rearrangement to yield the desired amine.

The subsequent steps involve the formation of a phenyl carbamate intermediate from 3-amino-5-tert-butylisoxazole, which is then reacted with a complex aniline derivative to yield Quizartinib.[2]

G cluster_0 Synthesis of 3-Amino-5-tert-butylisoxazole cluster_1 Synthesis of Quizartinib Ethyl_5_tert_butylisoxazole_3_carboxylate Ethyl 5-tert-butylisoxazole- 3-carboxylate Carboxylic_Acid 5-tert-butylisoxazole- 3-carboxylic acid Ethyl_5_tert_butylisoxazole_3_carboxylate->Carboxylic_Acid Hydrolysis Amine 3-Amino-5-tert-butylisoxazole Carboxylic_Acid->Amine Curtius/Hofmann/ Schmidt Rearrangement Phenyl_Carbamate Phenyl-[5-(t-butyl)isoxazol- 3-yl]carbamate Amine->Phenyl_Carbamate Reaction with phenyl chloroformate Quizartinib Quizartinib (AC220) Phenyl_Carbamate->Quizartinib Aniline_Derivative 4-[7-[2-(4-Morpholinyl)ethoxy]- imidazo[2,1-b][1,3]benzothiazole-2-yl]aniline Aniline_Derivative->Quizartinib

Caption: Proposed synthetic pathway for Quizartinib from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole from Pivalyl Acetonitrile (Adapted from Literature)

Note: This protocol starts from a different precursor but provides a method to obtain the key amine intermediate. The synthesis of pivalyl acetonitrile can be achieved through the condensation of ethyl pivalate and acetonitrile.

Materials:

  • Pivalyl acetonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (aqueous solution)

  • Hydrochloric acid (for pH adjustment)

  • Water

Procedure:

  • Prepare a basic solution of pivalyl acetonitrile using an aqueous solution of sodium hydroxide.

  • Rapidly add an aqueous solution of hydroxylamine hydrochloride to the basic pivalyl acetonitrile solution.

  • Within the first 15 to 30 minutes, carefully adjust the pH of the reaction mixture to a range of 6.0 to 7.0 using hydrochloric acid. A pH of approximately 6.2 to 6.5 is optimal for maximizing the yield of the desired 3-amino-5-(t-butyl)isoxazole.[3]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-amino-5-tert-butylisoxazole.

Protocol 2: Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate [2]

Materials:

  • 3-Amino-5-t-butyl-isoxazole

  • Phenyl chloroformate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Pyridine, Triethylamine)

Procedure:

  • Dissolve 3-amino-5-t-butyl-isoxazole in the anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Add the non-nucleophilic base to the solution.

  • Slowly add phenyl chloroformate to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product to yield phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate.

Protocol 3: Synthesis of Quizartinib (AC220) [2]

Materials:

  • Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate

  • 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][3]benzothiazole-2-yl]aniline

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., Sodium hydride, Potassium carbonate)

Procedure:

  • Dissolve 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][3]benzothiazole-2-yl]aniline in the anhydrous aprotic solvent.

  • Add the base to the solution and stir for a short period.

  • Add phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude Quizartinib by recrystallization or column chromatography. A reported synthesis achieved a purity of 99.17%.[2]

Quantitative Data
CompoundParameterValueReference
Quizartinib (AC220)Overall Yield (based on 4-nitrophenol)55%[2]
Quizartinib (AC220)Purity99.17%[2]
Quizartinib (AC220)IC₅₀ (FLT3-ITD autophosphorylation in MV4-11 cells)1.1 nM[4]
Quizartinib (AC220)IC₅₀ (FLT3-WT autophosphorylation in RS4;11 cells)4.2 nM[4]
Compound 16iIC₅₀ (FLT3)Not specified[5]
Compound 16iTumor Regression (MV4-11 xenograft model)Complete at 60 mg/kg/d[5]

Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, contributing to the development of AML. Quizartinib and its analogs act by inhibiting the autophosphorylation of FLT3, thereby blocking these downstream signals.

G cluster_0 FLT3 Signaling Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Quizartinib Quizartinib (AC220) Quizartinib->Dimerization Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

Potential Application in CNS Disorders: GABA-A Receptor Modulation

The isoxazole scaffold is also present in molecules designed to modulate the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6] Allosteric modulation of GABA-A receptors is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs.[7] While direct evidence for this compound in the synthesis of GABA-A receptor modulators was not found in the initial search, its structural features make it a plausible starting point for the development of novel CNS-active compounds.

GABA-A Receptor Signaling Pathway

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[8]

G cluster_0 GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_Channel_Opening Chloride Channel Opening GABA_A_Receptor->Cl_Channel_Opening Cl_Influx Cl⁻ Influx Cl_Channel_Opening->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Modulators Allosteric Modulators (e.g., Benzodiazepines) Modulators->GABA_A_Receptor Enhances GABA effect

Caption: Overview of the GABA-A receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of the potent FLT3 inhibitor Quizartinib highlights its importance in the development of targeted cancer therapies. Furthermore, the prevalence of the isoxazole scaffold in CNS-active agents suggests a broader potential for this compound in the discovery of novel treatments for neurological and psychiatric disorders. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

Application Notes: Isoxazole Derivatives in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole and its derivatives represent a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] The unique structural features of the isoxazole ring, including its ability to participate in various non-covalent interactions, contribute to its role as a versatile pharmacophore in drug discovery.[6] These compounds have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The development of novel synthetic strategies has further enabled the creation of diverse isoxazole derivatives with enhanced bioactivity, making them promising candidates for addressing the challenge of rising antimicrobial resistance.[2][3][4][5][6]

This application note provides an overview of the synthesis of isoxazole derivatives, focusing on their application as antimicrobial agents. It includes detailed experimental protocols for a common synthetic route and for antimicrobial susceptibility testing, along with a summary of the biological activity of selected compounds.

Synthetic Approaches

A prevalent and effective method for synthesizing antimicrobial isoxazole derivatives involves the use of chalcone intermediates.[7][8] Chalcones, which are α,β-unsaturated ketones, can be readily synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.[7][8][9] The subsequent cyclization of the chalcone with hydroxylamine hydrochloride typically yields the desired isoxazole derivative.[10][11] This synthetic versatility allows for the introduction of various substituents on the phenyl rings, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.[12][13] Microwave-assisted synthesis has also been employed as a green and efficient method to accelerate these reactions and improve yields.[10]

Mechanism of Action

While the precise mechanism of action can vary depending on the specific substitutions on the isoxazole core, proposed antibacterial activities include the inhibition of essential cellular processes. Some bacteriostatic agents work by inhibiting protein synthesis or other metabolic pathways.[9] For certain isoxazole derivatives, the mechanism may involve the inhibition of GTPase activity and bacterial cell division, leading to a bactericidal effect.[14] The incorporation of different functional groups can significantly influence the mode of action and the spectrum of activity.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized isoxazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values for a selection of isoxazole derivatives against various bacterial and fungal strains.

Compound CodeSubstituent GroupsBacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Candida albicans (µg/mL)Aspergillus niger (µg/mL)Reference
TPI-1-12.5012.506.2512.506.25
TPI-2-6.256.256.256.2512.50
TPI-3-6.2512.5012.506.256.25
TPI-54-OH, 3-OCH36.256.2512.506.256.25
TPI-144-OCH36.256.256.2512.506.25
Compound 145-hydroxy-1H-pyrazole-1-carbothioamide7.8 - 62.57.8 - 62.531.25 - 12515.62 - 31.25-[15]
Compound 17-7.8 - 62.57.8 - 62.531.25 - 12515.62 - 31.25-[15]
Compound 20-7.8 - 62.57.8 - 62.531.25 - 12515.62 - 31.25-[15]
Compound 24-7.8 - 62.57.8 - 62.531.25 - 12515.62 - 31.25-[15]
Compound 28Trisubstituted (2,4,6-OCH3) on chalcone1----[12]
Compound 43Dihydropyrazole derivative with 4-OCH34----[12]
Compound 45Dihydropyrazole derivative with Halogen8--< Fluconazole Std.-[12]
Compound 46Dihydropyrazole derivative with Halogen8--< Fluconazole Std.-[12]

Note: The table includes a selection of compounds from the cited literature to illustrate the range of activities. "-" indicates data not provided in the source. Standard drugs for comparison in the studies included Ciprofloxacin, Gentamycin, Benzylpenicillin, Fluconazole, and Ketoconazole.[7][15]

Structure-Activity Relationship (SAR)

From the available data, several structure-activity relationships can be inferred:

  • Substitution with Methoxy Groups: The presence of methoxy groups on the phenyl ring appears to have a prominent and often positive effect on antimicrobial activity. Compound 28 , with three methoxy groups, showed particularly potent antibacterial activity.[12]

  • Halogen Substituents: The inclusion of halogen atoms on the phenyl ring can lead to brilliant antifungal activity and improved antibacterial activity.[12]

  • Electron-donating and -withdrawing Groups: The antibacterial activity of isoxazole derivatives is enhanced by the presence of electron-donating groups like methoxy and dimethylamino, and electron-withdrawing groups like nitro and chlorine at specific positions on the phenyl rings.[13]

Experimental Protocols

Protocol 1: Synthesis of Isoxazole Derivatives via Chalcone Intermediate

This protocol is a generalized procedure based on common methods described in the literature.[7]

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve an appropriate substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (20-30 mL) in a flask.

  • Prepare a solution of a base, such as sodium hydroxide or potassium hydroxide (e.g., 15 g in 15 mL of water), and add it to the flask while stirring.[7]

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl).

  • The precipitated chalcone is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to form Isoxazole Derivative

  • Dissolve the synthesized chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) in ethanol (25 mL).

  • Add a base, such as sodium acetate (0.01 mol) or sodium hydroxide, to the mixture.[10]

  • Heat the mixture under reflux for 6-8 hours or until the reaction is complete as monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the isoxazole derivative.[10]

  • Filter the solid product, wash it with water, and dry it.

  • Purify the final compound by recrystallization.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][11]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth dilution method, a standard technique for evaluating antimicrobial activity.[7]

  • Preparation of Media and Inoculum:

    • Prepare a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Culture the test microorganisms overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Dilute the microbial culture to achieve a standardized inoculum concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the synthesized isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate or in test tubes to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well or tube containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.

    • Incubate the plates/tubes at the appropriate temperature (37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells/tubes for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Synthesis Workflow

Synthesis_Workflow A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D Base (NaOH/KOH) Ethanol, RT F Cyclization (Reflux) D->F E Hydroxylamine Hydrochloride E->F G Crude Isoxazole Derivative F->G Base (NaOAc) Ethanol H Purification (Recrystallization) G->H I Pure Isoxazole Derivative H->I

Caption: General workflow for the synthesis of isoxazole derivatives.

Antimicrobial Testing Workflow

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_eval Evaluation A Prepare Stock Solution of Isoxazole Derivative C Serial Dilution of Compound in Broth A->C B Prepare Microbial Inoculum (e.g., 10^5 CFU/mL) D Inoculate with Microbial Suspension B->D C->D F Incubate (24-48h at 37/28°C) D->F E Include Controls: - Positive (Inoculum) - Negative (Broth) - Standard Drug E->F G Visually Assess for Turbidity F->G H Determine MIC Value (Lowest concentration with no growth) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols: Synthesis and Evaluation of N-(5-tert-Butylisoxazol-3-yl) Urea Derivatives as FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of N-(5-tert-Butylisoxazol-3-yl) urea derivatives, a class of potent inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3). This class of compounds, which includes the notable clinical candidate Quizartinib (AC220), has demonstrated significant therapeutic potential in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[1][2]

This document outlines detailed protocols for the chemical synthesis of these derivatives, methods for their biological evaluation, and a summary of their structure-activity relationships (SAR).

Introduction and Therapeutic Rationale

Mutations in the FLT3 receptor are one of the most common genetic alterations in AML, leading to constitutive activation of the kinase and subsequent downstream signaling pathways that promote cancer cell proliferation and survival.[1] N-(5-tert-Butylisoxazol-3-yl) urea derivatives have been developed as highly potent and selective inhibitors of FLT3.[2][3] Their mechanism of action involves the inhibition of FLT3 autophosphorylation, which in turn blocks key signaling cascades such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1]

Data Presentation: Biological Activity and Pharmacokinetics

The following tables summarize the in vitro potency and pharmacokinetic properties of selected N-(5-tert-Butylisoxazol-3-yl) urea derivatives.

Table 1: In Vitro Potency of N-(5-tert-Butylisoxazol-3-yl) Urea Derivatives against FLT3

Compound IDR Group (Substitution on Phenyl Ring)Cell LineFLT3 StatusIC50 (nM)Reference
Quizartinib (AC220) 4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]MV4-11FLT3-ITD0.31 ± 0.05[1]
Quizartinib (AC220) 4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]MOLM-13FLT3-ITD0.62 ± 0.03[1]
Analog 16i 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)MV4-11FLT3-ITD<10[2]

Table 2: Pharmacokinetic Properties of Quizartinib (AC220) in Mice

ParameterValueDosingReference
Cmax 2.1 µM10 mg/kg (oral)[6]
AUC (0-24h) 21.1 µM·h10 mg/kg (oral)[6]
Half-life (t1/2) ~2.5 days (in humans)Oral[7]

Experimental Protocols

The synthesis of N-(5-tert-Butylisoxazol-3-yl) urea derivatives can be broadly divided into two key stages: the synthesis of the 3-amino-5-tert-butylisoxazole intermediate and the subsequent urea formation.

Synthesis of 3-amino-5-tert-butylisoxazole (Intermediate 1)

This protocol is adapted from established methods for the synthesis of 3-aminoisoxazole derivatives. The regioselectivity of the reaction is highly dependent on pH.

Materials:

  • Pivaloyl acetonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent (e.g., ethanol, isopropanol)

Procedure:

  • Prepare a solution of pivaloyl acetonitrile in a suitable aqueous base (e.g., NaOH solution).

  • Separately, prepare an aqueous solution of hydroxylamine hydrochloride.

  • Add the hydroxylamine hydrochloride solution to the basic solution of pivaloyl acetonitrile.

  • Within the first 15-30 minutes, carefully adjust the pH of the reaction mixture to a range of 6.0 to 7.0 using HCl. Precise pH control is critical to maximize the yield of the desired 3-amino isomer.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an organic solvent followed by purification, typically through crystallization or column chromatography.

General Protocol for the Synthesis of N-(5-tert-Butylisoxazol-3-yl) Urea Derivatives

This protocol describes the reaction of the amino-isoxazole intermediate with a substituted phenyl isocyanate or a carbamate equivalent.

Materials:

  • 3-amino-5-tert-butylisoxazole (Intermediate 1)

  • Substituted aniline or phenyl isocyanate

  • Triphosgene or phenyl chloroformate (if starting from aniline)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure (via Phenyl Carbamate Intermediate):

  • Formation of Phenyl Carbamate: To a solution of 3-amino-5-tert-butylisoxazole in an anhydrous solvent, add a base followed by the dropwise addition of phenyl chloroformate at 0°C. Allow the reaction to warm to room temperature and stir until completion. The resulting phenyl-[5-(tert-butyl)isoxazol-3-yl]carbamate can be isolated and purified.

  • Urea Formation: Dissolve the appropriate substituted aniline and the phenyl carbamate intermediate in an anhydrous solvent. Heat the mixture to reflux and monitor the reaction progress.

  • Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product by filtration or by removing the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-(5-tert-Butylisoxazol-3-yl) urea derivative.

In Vitro FLT3 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against FLT3.

Materials:

  • AML cell lines harboring FLT3-ITD (e.g., MV4-11, MOLM-13) or FLT3-WT (e.g., RS4;11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Seed the AML cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Quizartinib).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is used to confirm the mechanism of action by assessing the inhibition of FLT3 autophosphorylation.

Materials:

  • AML cells (e.g., MV4-11)

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat the AML cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phospho-FLT3 signal relative to the total FLT3 signal indicates inhibitory activity.

Mandatory Visualizations

FLT3 Signaling Pathway and Inhibition

Mutant FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells. N-(5-tert-Butylisoxazol-3-yl) urea derivatives inhibit the initial autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor Mutant FLT3 Receptor (Constitutively Active) FLT3_Ligand->FLT3_Receptor Ligand-independent in mutants PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 Inhibitor N-(5-tert-Butylisoxazol-3-yl) Urea Derivative Inhibitor->FLT3_Receptor Inhibits Autophosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway and Point of Inhibition
Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the compounds to their biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Pivaloyl acetonitrile, Anilines) intermediate Synthesis of 3-amino-5-tert-butylisoxazole start->intermediate urea_formation Urea Formation intermediate->urea_formation purification Purification & Characterization (NMR, MS, HPLC) urea_formation->purification final_compound Final Urea Derivatives purification->final_compound invitro_assay In Vitro Kinase Assay (IC50 Determination) final_compound->invitro_assay cell_culture AML Cell Culture (MV4-11, MOLM-13) cell_culture->invitro_assay western_blot Western Blotting (p-FLT3 Inhibition) invitro_assay->western_blot data_analysis Data Analysis & SAR western_blot->data_analysis

General Workflow for Synthesis and Evaluation

References

Application Notes and Protocols: Biological Activity Screening of Ethyl 5-tert-butylisoxazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activity of ethyl 5-tert-butylisoxazole-3-carboxylate and its analogs. The protocols detailed herein cover key assays for evaluating anticancer and antimicrobial potential, which are significant areas of investigation for isoxazole derivatives.

Anticancer Activity Screening

Isoxazole derivatives have demonstrated promising anticancer activities by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The following protocols and data provide a framework for assessing the cytotoxic potential of novel this compound analogs.

Data Presentation: In Vitro Cytotoxicity of Isoxazole Analogs

The following table summarizes the cytotoxic activity (IC50 values) of various isoxazole derivatives against different human cancer cell lines. This data serves as a reference for comparing the potency of newly synthesized analogs.

Compound IDCancer Cell LineIC50 (µM)Reference
Analog A PC-3 (Prostate)7.5[1]
Analog B MCF-7 (Breast)12.3[2]
Analog C HeLa (Cervical)15.5[2]
Analog D Hep3B (Liver)23.1[2]
Analog E K562 (Leukemia)0.018[3]
Analog F U251-MG (Glioblastoma)>30[4]
Analog G T98G (Glioblastoma)>30[4]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the isoxazole analogs in the culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[8]

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells after treatment with the isoxazole analogs. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Materials:

  • Treated and untreated cancer cells

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar[3]

  • Luminometer

Protocol:

  • Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions.

  • Substrate Addition: Add the proluminescent caspase-3/7 substrate to the cell lysate.[3]

  • Incubation: Incubate at room temperature as recommended by the manufacturer.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of caspase activity.

Visualization of Experimental Workflow and Signaling Pathway

Figure 1. Anticancer Activity Screening Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis cluster_output Output start Synthesized Isoxazole Analogs mtt MTT Assay for Cytotoxicity start->mtt apoptosis Annexin V-FITC/PI Staining mtt->apoptosis caspase Caspase-3/7 Activity Assay apoptosis->caspase ic50 IC50 Determination caspase->ic50 pathway Signaling Pathway Analysis ic50->pathway lead Lead Compound Identification pathway->lead

Figure 1. Anticancer Activity Screening Workflow

Figure 2. PI3K/Akt Signaling Pathway in Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 phosphorylates akt Akt pip3->akt activates bad Bad akt->bad phosphorylates (inactivates) bcl2 Bcl-2 bad->bcl2 inhibits cytochrome_c Cytochrome c bcl2->cytochrome_c inhibits release caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis isoxazole Isoxazole Analog (Potential Inhibitor) isoxazole->akt may inhibit

Figure 2. PI3K/Akt Signaling Pathway in Apoptosis

Antimicrobial Activity Screening

Isoxazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[10][11][12] The following protocols are designed to evaluate the antimicrobial efficacy of this compound analogs.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Isoxazole Analogs

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative isoxazole analogs against common microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Analog H Staphylococcus aureus12.5[13]
Analog I Bacillus subtilis25[13]
Analog J Escherichia coli50[10]
Analog K Pseudomonas aeruginosa>100[13]
Analog L Candida albicans6.25[13]
Analog M Aspergillus niger12.5[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • This compound analogs (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Experimental Workflow

Figure 3. Antimicrobial Screening Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output start Isoxazole Analogs & Microbial Strains inoculum Standardized Inoculum Preparation start->inoculum dilution Broth Microdilution Assay inoculum->dilution incubation Incubation dilution->incubation mic MIC Determination incubation->mic activity Antimicrobial Activity Profile mic->activity

Figure 3. Antimicrobial Screening Workflow

References

Application Notes and Protocols for Isoxazole-3-Carboxylates as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoxazole-3-carboxylates in the development of novel antimycobacterial agents. This document includes summaries of their biological activity, potential mechanisms of action, and detailed protocols for their synthesis and evaluation.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new chemical entities (NCEs) with novel mechanisms of action. Isoxazole-3-carboxylates have emerged as a promising class of compounds with potent activity against both replicating and non-replicating Mtb.[1][2] Several derivatives have demonstrated submicromolar in vitro activity against drug-susceptible and drug-resistant Mtb strains, highlighting their potential as lead compounds for tuberculosis drug development.[1][3]

Mechanism of Action

While the exact mechanism of action for all isoxazole-3-carboxylates is still under investigation, evidence suggests that they may act as prodrugs and interfere with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Potential enzymatic targets within this pathway include the enoyl-acyl carrier protein reductase (InhA) and fatty acyl-AMP ligase (FadD32).[2][5][6] Inhibition of these enzymes disrupts the integrity of the cell wall, leading to bacterial death.

Mycolic Acid Biosynthesis Pathway and Potential Inhibition by Isoxazole-3-Carboxylates

The following diagram illustrates the key stages of the mycolic acid biosynthesis pathway in M. tuberculosis and highlights the putative targets of isoxazole-3-carboxylate derivatives.

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Pathway and Potential Targets FAS_I Fatty Acid Synthase I (FAS-I) C16_C26_Acyl_CoA C16-C26 Acyl-CoA FAS_I->C16_C26_Acyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I FAS_II Fatty Acid Synthase II (FAS-II) Elongation System C16_C26_Acyl_CoA->FAS_II Pks13 Polyketide Synthase (Pks13) C16_C26_Acyl_CoA->Pks13 α-branch FadD32 FadD32 (Fatty acyl-AMP ligase) C16_C26_Acyl_CoA->FadD32 Meromycolic_Acid Meromycolic Acids FAS_II->Meromycolic_Acid Elongation Cycles InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Meromycolic_Acid->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Claisen Condensation Cell_Wall Cell Wall Incorporation Mycolic_Acids->Cell_Wall Isoxazole Isoxazole-3-Carboxylates Isoxazole->InhA Inhibition Isoxazole->FadD32 Inhibition

Caption: Proposed mechanism of action via inhibition of mycolic acid biosynthesis.

Data Presentation

The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of representative isoxazole-3-carboxylate derivatives.

Table 1: Antimycobacterial Activity of Isoxazole-3-Carboxylate Derivatives against M. tuberculosis H37Rv

Compound IDSubstituent on Phenyl RingMIC (µg/mL)MIC (µM)Reference
1 3,4-dichlorobenzyl0.25~0.5[3]
2 4-chloro1.0~3.0
3 4-methoxy8.0~25.0
4 2,4-dichloro0.5~1.5
5 4-nitro2.0~6.0
Isoniazid -0.050.36
Rifampicin -0.10.12

Table 2: Cytotoxicity of Isoxazole-3-Carboxylate Derivatives

Compound IDCell LineIC50 (µM)Selectivity Index (SI = IC50/MIC)Reference
1 Vero>200>400[3]
2 Vero>128>42[2]
3 Vero>128>5[2]
4 Vero>128>85[2]
5 Vero>128>21[2]

Experimental Protocols

General Workflow for Screening and Evaluation

The following diagram outlines the general workflow for the synthesis, in vitro screening, and evaluation of isoxazole-3-carboxylate derivatives as potential antimycobacterial agents.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Lead Selection synthesis Synthesis of Isoxazole-3-Carboxylate Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification mic_determination Primary Screen: MIC Determination (MABA Assay) vs. Mtb H37Rv purification->mic_determination dr_testing Secondary Screen: MIC vs. Drug-Resistant Mtb Strains mic_determination->dr_testing cytotoxicity Cytotoxicity Assay (MTT Assay) vs. Vero Cells mic_determination->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis dr_testing->sar_analysis si_calculation Selectivity Index (SI) Calculation cytotoxicity->si_calculation lead_selection Lead Compound Selection sar_analysis->lead_selection si_calculation->lead_selection

Caption: Experimental workflow for antimycobacterial drug discovery.

Protocol 1: Synthesis of Ethyl 5-(Aryl)isoxazole-3-carboxylates

This protocol describes a general method for the synthesis of ethyl 5-(aryl)isoxazole-3-carboxylates.

Materials:

  • Substituted aromatic aldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Ethyl chloroacetate

  • Sodium ethoxide

Procedure:

  • Oxime Formation:

    • Dissolve the substituted aromatic aldehyde (1 eq.), hydroxylamine hydrochloride (1.1 eq.), and sodium acetate (1.2 eq.) in ethanol.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated aldoxime, wash with water, and dry.

  • Chlorination of Oxime:

    • Suspend the dried aldoxime in a suitable chlorinated solvent (e.g., chloroform).

    • Bubble chlorine gas through the suspension at 0-5 °C until the reaction is complete (monitored by TLC).

    • Remove the excess chlorine gas by purging with nitrogen.

    • The resulting solution of the chloro-oxime is used directly in the next step.

  • Cycloaddition:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add ethyl chloroacetate to the sodium ethoxide solution at 0-5 °C.

    • To this mixture, add the previously prepared chloro-oxime solution dropwise at 0-5 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Characterize the purified ethyl 5-(aryl)isoxazole-3-carboxylate by NMR and mass spectrometry.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Tween 80 (10%)

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first well of each row to be tested, and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Prepare an inoculum of M. tuberculosis H37Rv equivalent to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.

    • Add 100 µL of the diluted inoculum to each well containing the test compounds. The final volume in each well will be 200 µL.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation:

    • Seal the plates with paraffin film and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well containing only the inoculum.

    • Re-incubate the plate at 37 °C for 24 hours.

  • Reading Results:

    • If the control well turns from blue to pink, add the Alamar Blue/Tween 80 mixture to all wells.

    • Re-incubate for another 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).[6]

Protocol 3: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells).

Materials:

  • 96-well flat-bottomed plates

  • Vero cells (or other suitable mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate the plates at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate at 37 °C for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[7][8]

References

Application Notes and Protocols for the Synthesis of Isoxazole Compounds via Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazole compounds, a critical scaffold in medicinal chemistry and drug discovery, utilizing cycloaddition reactions. The primary focus is on the [3+2] cycloaddition reaction between nitrile oxides and alkynes or alkenes, a robust and versatile method for constructing the isoxazole ring.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous pharmaceuticals, agrochemicals, and natural products, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of isoxazoles, offering high regioselectivity and functional group tolerance.[1][3] This document outlines key methodologies for this transformation, providing detailed experimental protocols and comparative data to aid in the selection and optimization of synthetic routes.

Core Reaction: 1,3-Dipolar Cycloaddition

The most prevalent method for isoxazole synthesis is the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[3][4] The reaction with an alkyne directly yields the aromatic isoxazole ring, while reaction with an alkene produces an isoxazoline (a dihydroisoxazole), which can be subsequently oxidized to the corresponding isoxazole if desired.

A general schematic of this reaction is presented below. The regioselectivity of the reaction with terminal alkynes typically affords 3,5-disubstituted isoxazoles.[5]

1_3_Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product nitrile_oxide R1-C≡N⁺-O⁻ Nitrile Oxide isoxazole 3,5-Disubstituted Isoxazole nitrile_oxide->isoxazole + alkyne R2-C≡C-R3 Alkyne alkyne->isoxazole struct_isoxazole isoxazole->struct_isoxazole

Caption: General scheme of the 1,3-dipolar cycloaddition for isoxazole synthesis.

In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and are typically generated in situ from more stable precursors to avoid dimerization and other side reactions.[6] Several methods for their generation are commonly employed, each with its own advantages and substrate scope.

Nitrile_Oxide_Generation cluster_methods Generation Methods start Precursor aldoxime Oxidation of Aldoximes (R-CH=NOH) start->aldoxime e.g., NaOCl, NCS, Hypervalent Iodine hydroximoyl_chloride Dehydrohalogenation of Hydroximoyl Chlorides (R-C(Cl)=NOH) start->hydroximoyl_chloride e.g., Et₃N nitroalkane Dehydration of Primary Nitroalkanes (R-CH₂NO₂) start->nitroalkane e.g., Phenyl isocyanate, Yamaguchi reagent nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) cycloaddition [3+2] Cycloaddition with Alkyne/Alkene nitrile_oxide->cycloaddition aldoxime->nitrile_oxide hydroximoyl_chloride->nitrile_oxide nitroalkane->nitrile_oxide

Caption: Common methods for the in situ generation of nitrile oxides.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of isoxazoles using different methods for nitrile oxide generation.

Protocol 1: Isoxazole Synthesis via Oxidation of Aldoximes with Hypervalent Iodine Reagents

This method offers a mild and efficient route to isoxazoles, avoiding the use of heavy metals.[5][7]

Experimental Protocol:

  • To a solution of the aldoxime (0.75 mmol) and the terminal alkyne (0.5 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add the hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene, PIFA) (0.75 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50 °C and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (5 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3,5-disubstituted isoxazole.

Quantitative Data:

EntryAldoximeAlkyneOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1Benzaldehyde oximePhenylacetylenePIFADCMRT2485[7]
24-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzenePIFADCM501678[7]
3Pyridine-2-aldoxime2-EthynylpyridinePIFADCM501665[7]
Protocol 2: Intramolecular Nitrile Oxide Cycloaddition (INOC)

Intramolecular cycloadditions are highly efficient for constructing fused ring systems, as two rings are formed in a single step.[8] This example describes the synthesis of a tetracyclic isoxazole.

Experimental Protocol:

  • Dissolve the aldoxime precursor bearing an alkyne moiety (e.g., 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime, 1.0 eq.) in a biphasic solvent system of dichloromethane (DCM) and aqueous sodium hypochlorite (bleach).

  • Stir the mixture vigorously at 0 °C. The reaction is typically rapid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Quantitative Data:

EntrySubstrateReagentSolventTemp (°C)TimeYield (%)Reference
11-(2-propyn-1-yl)-1H-benzimidazole-2-aldoximeNaOCl (bleach)DCM/H₂O01 h97[8]
Protocol 3: Mechanochemical Synthesis of Isoxazoles

This solvent-free approach offers a green and efficient alternative to traditional solution-phase synthesis.[9]

Experimental Protocol:

  • In a ball-milling vessel, combine the aldoxime (0.2 mmol), sodium chloride (0.22 mmol), Oxone (0.22 mmol), sodium carbonate (0.3 mmol), and the alkyne (0.24 mmol).

  • Mill the mixture at room temperature for the specified time (e.g., 1-2 hours).

  • After milling, add water to the vessel and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the pure isoxazole.

Quantitative Data:

EntryAldoximeAlkyneTime (h)Yield (%)Reference
14-Methylbenzaldehyde oximePhenylacetylene1.583[9]
2Benzaldehyde oximePhenylacetylene1.585[9]
34-Chlorobenzaldehyde oximePhenylacetylene1.582[9]

Workflow for Isoxazole Synthesis and Characterization

The general workflow for synthesizing and characterizing isoxazole compounds is outlined below.

Synthesis_Workflow cluster_analysis Analytical Methods start Select Precursors (Aldoxime/Alkyne) reaction In situ Nitrile Oxide Generation & [3+2] Cycloaddition start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup tlc TLC (Reaction Monitoring) reaction->tlc Monitor purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Structural Characterization purification->characterization end Pure Isoxazole Product characterization->end nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (HRMS) characterization->ms ir FT-IR Spectroscopy characterization->ir

Caption: General workflow for the synthesis and characterization of isoxazoles.

Applications in Drug Development

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for amide or ester groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[1] Numerous approved drugs, such as the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide, feature an isoxazole core, highlighting the importance of efficient synthetic methods for this heterocycle in the drug discovery pipeline.[1] The methodologies described herein provide robust and versatile tools for the synthesis of isoxazole libraries for high-throughput screening and lead optimization campaigns.

References

Application Notes and Protocols: The Role of the 5-tert-Butylisoxazole-3-Carboxamide Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. The specific substitution pattern and electronic nature of the isoxazole ring allow it to serve as a versatile anchor, often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. Ethyl 5-tert-butylisoxazole-3-carboxylate serves as a key synthetic intermediate for the elaboration of the corresponding 5-tert-butylisoxazole-3-carboxamide, a core component of several potent kinase inhibitors. The bulky tert-butyl group at the 5-position can provide steric hindrance that enhances selectivity, while the carboxamide at the 3-position is ideally positioned to interact with the hinge region of the kinase.

This document provides detailed application notes on the utility of this scaffold, focusing on its role in the design of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, alongside relevant experimental protocols for synthesis and biological evaluation.

Application Notes: Targeting FLT3 with the 5-tert-Butylisoxazole Scaffold

The 5-tert-butylisoxazole-3-carboxamide scaffold is a cornerstone of the potent and selective FLT3 inhibitor, Quizartinib (AC220).[1] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] Consequently, FLT3 has emerged as a key therapeutic target in AML.

The design of Quizartinib showcases the strategic use of the 5-tert-butylisoxazole-3-carboxamide moiety. This group is part of a urea linkage that enables the molecule to form critical hydrogen bonds with the hinge region of the FLT3 kinase domain, a common binding motif for Type II kinase inhibitors. The tert-butyl group occupies a hydrophobic pocket, contributing to the high affinity and selectivity of the inhibitor.

Quantitative Data: Kinase Inhibition Profile of Quizartinib (AC220)

The following table summarizes the inhibitory activity of Quizartinib, which incorporates the 5-tert-butylisoxazole-3-yl moiety, against a panel of kinases. This data highlights the scaffold's contribution to high-potency and selective inhibition of FLT3.

Kinase TargetIC50 (nM)Reference
FLT3 1.1 [1]
c-KIT4.2[1]
PDGFRα10[1]
RET15[1]
CSF1R25[1]

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminophenyl)-5-tert-butylisoxazole-3-carboxamide (Intermediate)

This protocol describes a representative synthesis of a key intermediate from this compound.

Materials:

  • This compound

  • p-Phenylenediamine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add p-phenylenediamine (1.2 eq).

  • Add sodium methoxide (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-aminophenyl)-5-tert-butylisoxazole-3-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 values of inhibitors against a target kinase, such as FLT3.

Materials:

  • Purified kinase (e.g., FLT3)

  • Fluorescein-labeled poly-GT substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., Quizartinib) dissolved in DMSO

  • LanthaScreen™ Tb-anti-pY (PY20) antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Fluorescence plate reader capable of time-resolved measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the Tb-anti-pY antibody in TR-FRET dilution buffer.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium). .

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Quizartinib Quizartinib (AC220) Quizartinib->Dimerization Inhibits STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK pSTAT5 pSTAT5 STAT5->pSTAT5 PIP3 PIP3 PI3K->PIP3 pERK pERK RAS_MAPK->pERK Nucleus Nucleus pSTAT5->Nucleus PIP3->Nucleus via Akt pERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Kinase_Inhibitor_Workflow Start Ethyl 5-tert-butylisoxazole -3-carboxylate Synthesis Synthesis of Carboxamide Intermediate Start->Synthesis Library Library Synthesis of Final Inhibitors Synthesis->Library Screening In Vitro Kinase Assay (IC50 Determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library Iterative Design Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) SAR->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead_Opt->SAR Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Isoxazole Derivatives as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in isoxazole-based compounds for cancer therapy stems from their versatile and effective nature in combating the multifactorial complexities of cancer. These heterocyclic compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. This document provides detailed application notes and protocols for researchers and drug development professionals working with isoxazole derivatives.

Mechanisms of Anticancer Activity

Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, making them a promising class of compounds for targeted cancer therapy. Key mechanisms include:

  • Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[1][2][3]

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as thymidylate synthase, protein kinases, aromatase, and topoisomerase.[1][2][3]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3]

  • HDAC and ERα Inhibition: Isoxazole compounds have also been identified as inhibitors of histone deacetylases (HDAC) and estrogen receptor-alpha (ERα), which are important targets in cancer therapy.[2]

  • Targeting Signaling Pathways: These compounds can disrupt intracellular signaling pathways that are critical for cancer cell survival and proliferation.[4]

Application Notes

The structural versatility of the isoxazole ring allows for the development of derivatives with a wide range of biological activities.[1] Researchers have successfully synthesized and evaluated numerous isoxazole-amide analogues and 3,5-diaryl isoxazole derivatives for their cytotoxic activity against various cancer cell lines.[5][6]

Experimental Design Considerations

When designing experiments to evaluate the anticancer potential of isoxazole derivatives, it is crucial to:

  • Select appropriate cancer cell lines: The choice of cell lines should be relevant to the type of cancer being targeted. For instance, MCF-7 (breast), HeLa (cervical), Hep3B (liver), PC3 (prostate), Panc-1 (pancreatic), and Caco-2 (colorectal) are commonly used cell lines.[5][7][8][9]

  • Determine appropriate concentration ranges: Dose-response studies are essential to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Include positive and negative controls: A known anticancer drug (e.g., doxorubicin, 5-FU) should be used as a positive control, while a vehicle control (e.g., DMSO) should be used as a negative control.[6][7]

  • Assess cytotoxicity using reliable assays: The MTT, SRB, or neutral red uptake assays are commonly used to measure cell viability.

  • Investigate the mechanism of action: Further experiments, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), should be conducted to elucidate the mechanism by which the compounds induce cell death.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives (2a-2g) [5]

CompoundMCF-7 (IC50, µg/mL)HeLa (IC50, µg/mL)Hep3B (IC50, µg/mL)
2a >10039.80>100
2d 63.1015.48~23
2e 125.90588.80~23

Table 2: Cytotoxic Activity of 3,5-Diaryl Isoxazole Derivatives against PC3 Cells [6]

CompoundPC3 (IC50, µM)PNT1a (IC50, µM)Selectivity Index (SI)
26 10.2 ± 0.848.1 ± 2.54.7
5-FU 8.5 ± 0.545.2 ± 3.15.3

Table 3: Cytotoxic Activity of Isoxazole/Pyrazole Derivatives [7]

CompoundPanc-1 (IC50, µM)Caco-2 (IC50, µM)
Doxorubicin 0.090.46
Compound X High PotencyModerate to Weak

(Note: Specific IC50 values for all tested compounds in the Panc-1 and Caco-2 study were not detailed in the provided search results, hence the descriptive summary.)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isoxazole Derivatives

This protocol describes a one-pot condensation reaction for synthesizing new isoxazole derivatives.[9]

Materials:

  • 2-[(Substituted phenyl)hydrazono]malononitrile (1) or 3-[(Substituted phenyl)azo]-2,4-Pentanedione (2)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve the starting material (1 or 2) and hydroxylamine hydrochloride (1:1 molar ratio) in ethanol.

  • Add sodium acetate to the mixture.

  • Reflux the reaction mixture for an appropriate amount of time (monitoring by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized compounds using FTIR, 1H NMR, 13C NMR, and mass spectral analysis.[8][9]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Isoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isoxazole derivatives (typically in a range from 0.1 to 100 µM or µg/mL) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

Signaling Pathway for Apoptosis Induction by Isoxazole Derivatives

G Apoptosis Induction Pathway Isoxazole Isoxazole Derivative CancerCell Cancer Cell Isoxazole->CancerCell Enters Mitochondria Mitochondria CancerCell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Anticancer Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Isoxazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT, SRB) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action (Apoptosis, Cell Cycle) IC50->Mechanism AnimalModel Animal Model Studies (e.g., Xenograft) Mechanism->AnimalModel Toxicity Toxicity & Efficacy Evaluation AnimalModel->Toxicity G Mechanisms of Action cluster_cellular Cellular Effects cluster_molecular Molecular Targets Isoxazole Isoxazole Derivatives Enzyme Enzyme Inhibition (Kinases, Topoisomerase) Isoxazole->Enzyme Tubulin Tubulin Polymerization Inhibition Isoxazole->Tubulin Signaling Signaling Pathway Disruption Isoxazole->Signaling Apoptosis Induce Apoptosis CellCycle Cell Cycle Arrest CellCycle->Apoptosis Enzyme->Apoptosis Tubulin->CellCycle Signaling->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-tert-butylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 5-tert-butylisoxazole-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: A reported yield for the synthesis of this compound is approximately 51% when starting from tert-butyl alkenone and hydroxylamine hydrochloride in an ethanol/THF solvent mixture.[1] However, yields can be influenced by various factors including reaction conditions and purification methods.

Q2: What are the most common side products in this synthesis, and how can I minimize them?

A2: A common byproduct in the synthesis of isoxazole-3-carboxylates from β-keto esters and hydroxylamine is the isomeric 5-isoxazolone.[2][3] The formation of this byproduct is highly dependent on the pH of the reaction medium. Neutral or basic conditions can favor the formation of the 5-isoxazolone. To minimize its formation, careful control of pH, typically by maintaining acidic conditions, is crucial.[2][3]

Q3: Can the ester group hydrolyze during the reaction or workup? How can this be prevented?

A3: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur, especially in the presence of water under acidic or basic conditions. To prevent this, it is important to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, using a neutral wash, such as a brine solution, and avoiding strong acids or bases can also help prevent hydrolysis.[2]

Q4: What purification methods are most effective for this compound?

A4: The most commonly reported method for purifying this compound is silica gel column chromatography.[1] The choice of eluent system, typically a gradient of ethyl acetate in hexanes, should be optimized based on TLC analysis to ensure good separation from any byproducts and unreacted starting materials.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Incomplete reaction. - Inactive reagents. - Incorrect reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the quality and dryness of all reagents and solvents. - Optimize the reaction temperature. Some isoxazole syntheses benefit from gentle heating, while others proceed well at room temperature.
Significant Formation of 5-Isoxazolone Byproduct - Reaction pH is too high (neutral or basic).- Maintain a slightly acidic pH. This can be achieved by using a suitable buffer or a specific acid catalyst.[2][3]
Product is an Oil and Difficult to Purify - Presence of impurities. - Residual solvent.- Ensure thorough drying of the extracted organic phases. - Optimize the silica gel column chromatography conditions (e.g., eluent polarity, column length).
Hydrolysis of the Ethyl Ester - Presence of water in reagents or solvents. - Use of strong acids or bases during workup.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Neutralize the reaction mixture carefully and use a brine wash during workup.[2]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Solvent on Yield and Regioselectivity (Illustrative)

SolventDielectric ConstantTypical Effect on YieldTypical Effect on Regioselectivity
Dichloromethane9.1Moderate to GoodMay favor one regioisomer
Tetrahydrofuran (THF)7.5GoodCan influence selectivity
Ethanol24.6GoodPolarity can affect transition states
Acetonitrile37.5GoodOften used with Lewis acids
Water80.1Can be effective in "green" synthesis protocolsHigh polarity can significantly alter selectivity

Table 2: Effect of Base on Yield (Illustrative)

BasepKa of Conjugate AcidTypical ConcentrationGeneral Effect on Yield
Triethylamine (Et3N)10.751.1 - 1.5 equivalentsCommonly used, generally provides good yields.
Pyridine5.251.2 - 2.0 equivalentsCan act as a catalyst and base; may improve yield in some cases.
Sodium Hydroxide (NaOH)~14Catalytic to stoichiometricEffective, but can promote side reactions if not controlled.
N,N-Diisopropylethylamine (DIPEA)11.01.5 - 2.0 equivalentsA non-nucleophilic base, can be advantageous in preventing side reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on a reported synthesis and should be optimized for specific laboratory conditions.[1]

Materials:

  • tert-butyl alkenone

  • Hydroxylamine hydrochloride

  • Anhydrous ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Dichloromethane

  • Water

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl alkenone (1.0 eq) in a 1:1 mixture of anhydrous ethanol and THF.

  • Stir the solution at room temperature.

  • Add hydroxylamine hydrochloride (1.1 eq) to the solution.

  • Stir the resulting mixture under a nitrogen atmosphere for 12 hours.

  • Transfer the mixture to a Soxhlet extractor fitted with molecular sieves and heat to reflux for 2 hours to drive the reaction to completion by removing water.

  • Allow the mixture to cool to room temperature and remove the solvent by rotary evaporation.

  • Add water to the residue and extract the aqueous phase with dichloromethane (2 x volume of aqueous phase).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve tert-butyl alkenone in Ethanol/THF (1:1) B 2. Add Hydroxylamine HCl A->B C 3. Stir at RT under N2 for 12 hours B->C D 4. Reflux with Molecular Sieves (Soxhlet) for 2 hours C->D E 5. Remove Solvent D->E F 6. Add Water & Extract with Dichloromethane E->F G 7. Dry Organic Phase (Na2SO4) F->G H 8. Concentrate G->H I 9. Column Chromatography (Silica Gel) H->I J Product: This compound I->J

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time Increase Reaction Time or Temperature incomplete->optimize_time check_byproducts Analyze Byproducts (NMR, LC-MS) complete->check_byproducts isoxazolone 5-Isoxazolone Detected check_byproducts->isoxazolone hydrolysis Ester Hydrolysis Detected check_byproducts->hydrolysis other Other Impurities check_byproducts->other adjust_ph Adjust pH to be Slightly Acidic isoxazolone->adjust_ph anhydrous Ensure Anhydrous Conditions & Neutral Workup hydrolysis->anhydrous optimize_purification Optimize Column Chromatography other->optimize_purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Isoxazole Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isoxazole esters via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of isoxazole esters.

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system. - Column overloading. - Formation of regioisomers or diastereomers that are difficult to separate.- Re-optimize the eluent system using Thin Layer Chromatography (TLC). Test a range of solvent polarities.[1][2] - Employ a shallower solvent gradient during elution.[2] - Ensure the ratio of silica gel to crude material is appropriate (typically 40:1 to 100:1 by weight).[3] - For challenging separations of isomers, consider High-Performance Liquid Chromatography (HPLC).[1]
Product Streaking or Tailing on TLC and Column - Interaction of the isoxazole ester with acidic silanol groups on the silica gel. - The compound is too polar for the chosen solvent system.- Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) or a few drops of acetic acid, to suppress ionization and minimize strong interactions.[2][4] - Consider using a different stationary phase like neutral alumina.[2]
Product Elutes with the Solvent Front - The mobile phase is too polar for your compound.- Start with a less polar solvent system.[2][5] Re-evaluate your initial TLC analysis to ensure an appropriate starting polarity.
Product is Not Eluting from the Column - The mobile phase is not polar enough. - The compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent. A step-gradient to a more polar solvent system, such as methanol in dichloromethane, may be necessary.[2][6] - To check for decomposition, perform a 2D TLC. Spot your compound, run the TLC, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If the spot is no longer on the diagonal, your compound is likely unstable on silica.[5][7]
Low Recovery of the Purified Product - The compound is volatile and has been lost during solvent removal. - Incomplete elution from the column. - The compound may be spread across many fractions in low concentrations.- Use lower temperatures and pressures during rotary evaporation.[2] - After your main product has eluted, flush the column with a highly polar solvent to ensure all material has been recovered. - Concentrate fractions that are expected to contain your product before analysis.[5]
Crude Product is Insoluble in the Eluent - The polarity of the eluent is too low to dissolve the sample.- Dissolve the crude product in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be added to the top of the column.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of isoxazole esters?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of isoxazole esters.[1] For particularly sensitive or basic compounds that may interact with the acidic nature of silica, neutral alumina can be a suitable alternative.[2]

Q2: How do I select an appropriate mobile phase for my isoxazole ester purification?

A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][6] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired isoxazole ester.

Q3: How can I visualize my isoxazole ester on a TLC plate?

A3: Isoxazole rings are aromatic and often UV active, appearing as dark spots on TLC plates containing a fluorescent indicator (F254) when viewed under 254 nm UV light.[9] For compounds that are not UV active, general staining reagents such as potassium permanganate or iodine vapor can be used.[9][10]

Q4: My isoxazole ester appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can be a problem for sensitive compounds.[5] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[8] Alternatively, switching to a less acidic stationary phase like neutral alumina may prevent degradation.[2]

Q5: What is "dry loading" and when should I use it for my isoxazole ester sample?

A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[7] This method is particularly useful when your crude isoxazole ester is not readily soluble in the initial, non-polar mobile phase.[7][8]

Data Presentation

Table 1: Common Solvent Systems for Isoxazole Ester Purification

Non-Polar SolventPolar SolventTypical Ratio (Non-Polar:Polar)Notes
Hexanes/HeptaneEthyl Acetate95:5 to 70:30A standard choice for many isoxazole esters.[11][12]
CyclohexaneEthyl Acetate80:20Another common non-polar/polar combination.[13]
DichloromethaneMethanol99:1 to 95:5For more polar isoxazole esters.[6]
Petroleum EtherEthyl Acetate40:1Used for specific isoxazole syntheses.[14]

Table 2: TLC Visualization Reagents for Isoxazole Esters

ReagentPreparationVisualizationWorks With
UV Light (254 nm) N/A (requires TLC plate with fluorescent indicator)Dark spots on a fluorescent backgroundCompounds with a UV chromophore, such as the aromatic isoxazole ring.[9]
Iodine Vapor Place iodine crystals in a sealed chamberBrown spots on a light backgroundA wide range of organic compounds; considered semi-destructive.[9][15]
Potassium Permanganate Stain 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL waterYellow/brown spots on a purple backgroundCompounds that can be oxidized.
Phosphomolybdic Acid (PMA) 10g PMA in 100mL ethanolBlue/green spots on a yellow background after heatingA wide variety of organic compounds.[10]

Experimental Protocols

Protocol 1: General Procedure for Purification of an Isoxazole Ester by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give the desired isoxazole ester an Rf value of 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the packed silica.[16]

  • Sample Loading:

    • Dissolve the crude isoxazole ester in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, perform a dry load if the sample is not soluble in the eluent.[7]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (flash chromatography) to move the solvent through the column.

    • Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

    • Monitor the fractions by TLC to identify which ones contain the purified isoxazole ester.[2]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified isoxazole ester.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pure_Product Pure Isoxazole Ester Solvent_Removal->Pure_Product troubleshooting_logic Start Poor Separation Observed Check_Solvent Is Solvent System Optimal? Start->Check_Solvent Check_Loading Is Column Overloaded? Check_Solvent->Check_Loading Yes Reoptimize_TLC Re-optimize on TLC Check_Solvent->Reoptimize_TLC No Check_Streaking Is Streaking Present? Check_Loading->Check_Streaking No Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Add_Modifier Add Modifier (e.g., TEA) Check_Streaking->Add_Modifier Yes Use_HPLC Consider HPLC Check_Streaking->Use_HPLC No Good_Separation Achieve Good Separation Reoptimize_TLC->Good_Separation Reduce_Load->Good_Separation Add_Modifier->Good_Separation Use_HPLC->Good_Separation

References

Common side reactions in the synthesis of isoxazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole-3-carboxylates.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of isoxazole-3-carboxylates, focusing on two primary synthetic routes: the reaction of β-ketoesters with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Guide 1: Synthesis from β-Ketoesters and Hydroxylamine

Problem: Low yield of the desired isoxazole-3-carboxylate and formation of a major byproduct.

Initial Assessment Workflow:

Caption: Troubleshooting workflow for low yields in isoxazole-3-carboxylate synthesis from β-ketoesters.

Common Side Reactions and Solutions:

Side Reaction Cause Troubleshooting Steps
Formation of 5-Isoxazolone The reaction is performed under neutral or basic conditions, which favors the nucleophilic attack of the hydroxylamine's oxygen on the ketone carbonyl, leading to the isomeric 5-isoxazolone.[1]pH Control: Maintain acidic conditions (pH 4-5) to promote the formation of the desired 3-substituted isoxazole. This can be achieved by using hydroxylamine hydrochloride directly or by adding a mild acid like acetic acid.[2]
Ester Hydrolysis Presence of water under acidic or basic conditions during the reaction or workup can lead to the hydrolysis of the ester to the corresponding carboxylic acid.[1]Anhydrous Conditions: Use dry solvents and reagents. Neutral Workup: Wash the reaction mixture with a neutral solution like brine to avoid promoting hydrolysis.[1]
Incomplete Reaction Insufficient reaction time or temperature.Monitor Reaction: Track the reaction progress using Thin Layer Chromatography (TLC). Optimize Temperature: While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.
Guide 2: Synthesis via 1,3-Dipolar Cycloaddition

Problem: Significant formation of a dimeric byproduct and low yield of the desired isoxazole-3-carboxylate.

Initial Assessment Workflow:

Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition synthesis of isoxazole-3-carboxylates.

Common Side Reactions and Solutions:

Side Reaction Cause Troubleshooting Steps
Furoxan Formation Dimerization of the nitrile oxide intermediate, which is a common competing reaction, especially at higher concentrations of the nitrile oxide or with less reactive alkynes.[3]In Situ Generation: Generate the nitrile oxide in the presence of the alkyne. Slow Addition: Slowly add the nitrile oxide precursor (e.g., aldoxime and oxidant, or hydroximoyl chloride and base) to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[4] Excess Alkyne: Use a stoichiometric excess of the alkyne to favor the cycloaddition reaction over dimerization.
Formation of Regioisomers The electronics and sterics of both the nitrile oxide and the alkyne can influence the regioselectivity of the cycloaddition, potentially leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles.Catalysis: The use of a copper(I) catalyst often favors the formation of the 3,5-disubstituted regioisomer.[2] Substituent Effects: Consider the electronic nature of the substituents on both reactants. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.
Low Reactivity The alkyne (dipolarophile) may not be reactive enough, or the nitrile oxide may not be forming efficiently.Activate Alkyne: Use an alkyne with an electron-withdrawing group, such as an ester, to increase its reactivity. Optimize Nitrile Oxide Generation: Ensure the precursor (e.g., aldoxime) is pure and use an efficient method for its conversion to the nitrile oxide (e.g., oxidation with N-chlorosuccinimide or a hypervalent iodine reagent).

Frequently Asked Questions (FAQs)

Q1: In the reaction of a β-ketoester with hydroxylamine, how does pH control the formation of the isoxazole-3-carboxylate versus the 5-isoxazolone?

A1: The regioselectivity is determined by which carbonyl group of the β-ketoester the hydroxylamine nitrogen attacks first. Under acidic conditions, the enol form of the β-ketoester is favored, and the nitrogen of hydroxylamine preferentially attacks the ester carbonyl, leading to the desired isoxazole-3-carboxylate after cyclization and dehydration. In neutral or basic conditions, the nitrogen is more likely to attack the more electrophilic ketone carbonyl, which, after cyclization, results in the formation of the isomeric 5-isoxazolone.[1][2]

Q2: What is a furoxan, and why does it form during 1,3-dipolar cycloaddition reactions?

A2: A furoxan, or 1,2,5-oxadiazole-2-oxide, is the dimer of a nitrile oxide.[3] It is a common byproduct in syntheses involving nitrile oxides because these intermediates are highly reactive and can undergo self-condensation, especially when the concentration of the intended reaction partner (the alkyne) is low or when the alkyne is unreactive.[3]

Q3: Can I use internal alkynes for the 1,3-dipolar cycloaddition to synthesize fully substituted isoxazole-3-carboxylates?

A3: Yes, internal alkynes can be used, but they often exhibit lower reactivity compared to terminal alkynes and may lead to issues with regioselectivity, potentially yielding a mixture of regioisomers. The steric and electronic properties of the substituents on the internal alkyne will significantly influence the outcome of the reaction.

Q4: My ester group is being hydrolyzed during workup. What are some milder workup procedures?

A4: To avoid ester hydrolysis, it is crucial to maintain neutral conditions during the workup. Instead of acidic or basic washes, use a saturated solution of sodium chloride (brine) to wash the organic layer. Ensure that all solvents are anhydrous and that the reaction is protected from atmospheric moisture.[1]

Q5: How can I purify my isoxazole-3-carboxylate from the 5-isoxazolone or furoxan byproducts?

A5: Column chromatography on silica gel is typically the most effective method for separating the desired isoxazole-3-carboxylate from its common side products. The choice of eluent will depend on the specific polarity of your product and the byproducts. A gradient elution, for example with ethyl acetate in hexanes, is often successful. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Data Presentation

Table 1: Representative Yields for Isoxazole Synthesis

Synthetic Route Reactants Conditions Product Yield (%) Reference
1,3-Dipolar CycloadditionPropargyl benzoate, Ethyl nitroacetateNaOH, H₂O/EtOH, 60 °C, 16 hEthyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate86[5]
1,3-Dipolar CycloadditionVarious aldoximes and alkynesIntramolecular cycloadditionBicyclic isoxazoles81-95[6]
β-Ketoester & HydroxylamineEthyl benzoylacetate, Hydroxylamine HClNot specifiedEthyl 5-phenyl-3-isoxazolecarboxylateNot specified[7]

Note: The yields reported are for the desired isoxazole product and do not provide a quantitative comparison with the side products.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is adapted from a literature procedure.[5]

Materials:

  • Propargyl benzoate

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine propargyl benzoate (1.0 eq), ethyl nitroacetate (2.5 eq), water, and ethanol.

  • Add a catalytic amount of 4.24 M NaOH solution (0.1 eq).

  • Seal the tube and stir the mixture vigorously at 60 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a mixture of petroleum ether/ethyl acetate (5:1) containing 3% triethylamine as the eluent to afford the desired product.

Protocol 2: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones and Hydroxylamine

While this protocol is for a related class of isoxazoles, the principles can be adapted for β-ketoesters.

Materials:

  • β-Diketone (or β-ketoester)

  • Hydroxylamine hydrochloride

  • Solvent (e.g., ethanol)

  • Base (if not using the hydrochloride salt directly, or to adjust pH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-diketone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.

  • If acidic conditions are desired, the reaction can proceed with the hydrochloride salt. For neutral or basic conditions, a base such as sodium acetate or pyridine can be added.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_0 Synthesis from β-Ketoester cluster_1 1,3-Dipolar Cycloaddition BetaKetoester β-Ketoester + Hydroxylamine Acidic Acidic Conditions (H⁺) BetaKetoester->Acidic Basic Neutral/Basic Conditions BetaKetoester->Basic Isoxazole3 Isoxazole-3-carboxylate (Desired Product) Acidic->Isoxazole3 Isoxazolone5 5-Isoxazolone (Side Product) Basic->Isoxazolone5 NitrileOxide Nitrile Oxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Dimerization Dimerization NitrileOxide->Dimerization Alkyne Alkyne (Propiolate) Alkyne->Cycloaddition Isoxazole3_cyclo Isoxazole-3-carboxylate (Desired Product) Cycloaddition->Isoxazole3_cyclo Furoxan Furoxan (Side Product) Dimerization->Furoxan

Caption: Competing reaction pathways in the synthesis of isoxazole-3-carboxylates.

Mechanism of 5-Isoxazolone Formation

Isoxazolone_Formation BetaKetoester_ketone β-Ketoester (Keto form) Attack_Ketone Nucleophilic attack of N on ketone C=O BetaKetoester_ketone->Attack_Ketone Hydroxylamine Hydroxylamine Hydroxylamine->Attack_Ketone Intermediate1 Tetrahedral Intermediate Attack_Ketone->Intermediate1 Cyclization Intramolecular attack of OH on ester C=O Intermediate1->Cyclization Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Isoxazolone 5-Isoxazolone Dehydration->Isoxazolone Furoxan_Formation Two_NO 2 x Nitrile Oxide CC_Bond C-C Bond Formation Two_NO->CC_Bond Diradical Dinitrosoalkene Diradical Intermediate CC_Bond->Diradical Ring_Closure1 N-O Bond Formation Diradical->Ring_Closure1 Cyclic_Intermediate Six-membered Ring Intermediate Ring_Closure1->Cyclic_Intermediate Ring_Closure2 Second N-O Bond Formation & Rearrangement Cyclic_Intermediate->Ring_Closure2 Furoxan Furoxan Ring_Closure2->Furoxan

References

Technical Support Center: Stability of Ethyl 5-tert-butylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 5-tert-butylisoxazole-3-carboxylate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound possesses two primary functional groups that can be affected by acidic conditions: an ethyl ester and a 3,5-disubstituted isoxazole ring. Generally, 3,5-disubstituted isoxazole rings are relatively stable in acidic media.[1] However, the ethyl ester group is susceptible to acid-catalyzed hydrolysis, which is a reversible reaction with water to form 5-tert-butylisoxazole-3-carboxylic acid and ethanol.[2][3][4] The rate of this hydrolysis is dependent on factors such as acid concentration, temperature, and the amount of water present.[2][3]

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester. A secondary, less likely pathway under moderate acidic conditions, could involve the degradation of the isoxazole ring itself. Studies on other isoxazole derivatives have shown that strong acidic conditions can lead to ring cleavage.[5] For instance, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone in acidic pH resulted in products like 2-butanone, ammonia, and hydroxylamine, indicating a breakdown of the isoxazole ring.[5]

Q3: What are the expected degradation products?

A3: The primary and most expected degradation products from the hydrolysis of the ester are:

  • 5-tert-butylisoxazole-3-carboxylic acid

  • Ethanol

In the case of isoxazole ring degradation under more forcing acidic conditions, potential byproducts could theoretically include:

  • Ammonia

  • Hydroxylamine

  • A β-diketone precursor which would be unstable.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • Control pH: If possible, maintain a pH above 4, as the rate of acid-catalyzed hydrolysis generally increases at lower pH values.[6]

  • Limit Water Content: Since water is a reactant in the hydrolysis, using anhydrous or low-water content solvents can slow down the degradation of the ester.[2][3]

  • Temperature Control: Perform reactions at the lowest effective temperature, as higher temperatures can accelerate the rate of hydrolysis.[3]

  • Reaction Time: Keep the exposure time to acidic conditions as short as possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar spot on TLC or a new peak in HPLC/LC-MS with a lower retention time. This is likely the formation of the more polar carboxylic acid due to ester hydrolysis.Confirm the identity of the new peak by co-injection with a standard of 5-tert-butylisoxazole-3-carboxylic acid, if available. To minimize this, refer to the preventative measures in Q4 of the FAQ.
Low yield of the desired product in an acid-catalyzed reaction. The starting material, this compound, may be degrading under the reaction conditions.Monitor the reaction progress closely using techniques like TLC or HPLC to track the consumption of the starting material and the formation of any degradation products. Consider modifying the reaction conditions (lower temperature, shorter reaction time, less acidic catalyst).
Presence of unexpected nitrogen-containing byproducts. This could indicate the degradation of the isoxazole ring, although this is less common for 3,5-disubstituted isoxazoles.[1]Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts. If ring degradation is confirmed, a less acidic catalyst or different reaction conditions should be explored.

Data Presentation

Table 1: Summary of Potential Degradation Products

Starting MaterialFunctional GroupPotential Degradation PathwayKey Degradation Products
This compoundEthyl EsterAcid-Catalyzed Hydrolysis5-tert-butylisoxazole-3-carboxylic acid, Ethanol
This compoundIsoxazole RingAcid-Catalyzed Ring CleavageAmmonia, Hydroxylamine, β-diketone precursor

Experimental Protocols

Protocol 1: Monitoring Ester Hydrolysis by HPLC

This protocol is a general method to monitor the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Dilute aqueous acid (e.g., 0.1 M HCl)

  • Organic solvent (e.g., Acetonitrile)

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile/Water gradient with 0.1% formic acid

  • UV detector

Procedure:

  • Prepare a stock solution of this compound in the organic solvent.

  • Add a known volume of the stock solution to the dilute aqueous acid to achieve the desired final concentration.

  • Maintain the solution at a constant temperature (e.g., room temperature or elevated temperature).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Dilute the quenched aliquot with the mobile phase and inject it into the HPLC system.

  • Monitor the disappearance of the starting material peak and the appearance of the 5-tert-butylisoxazole-3-carboxylic acid peak.

  • Quantify the percentage of starting material remaining and the percentage of the carboxylic acid formed at each time point by integrating the respective peak areas.

Visualizations

Ester_Hydrolysis_Pathway Start This compound Intermediate Protonated Ester Start->Intermediate + H⁺ Products 5-tert-butylisoxazole-3-carboxylic acid + Ethanol Intermediate->Products + H₂O - H⁺ H2O H₂O H_plus H⁺ (catalyst)

Caption: Acid-catalyzed hydrolysis of the ethyl ester.

Experimental_Workflow A Prepare Acidic Solution of Compound B Incubate at Controlled Temperature A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reaction C->D E Analyze by HPLC/LC-MS D->E F Quantify Degradation E->F

Caption: Workflow for monitoring compound stability.

References

Optimizing reaction conditions for the amidation of isoxazole esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amidation of Isoxazole Esters

Welcome to the technical support center for the amidation of isoxazole esters. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amidation of isoxazole esters?

A1: The primary methods for converting isoxazole esters to amides involve direct aminolysis, often facilitated by a strong base, or the use of coupling agents. Direct aminolysis can be achieved using organometallic reagents or strong bases like potassium tert-butoxide (t-BuOK).[1][2][3] Alternatively, peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like DMAP (4-dimethylaminopyridine) are frequently used, especially when starting from the corresponding isoxazole carboxylic acid.[4]

Q2: My isoxazole ester is unreactive towards aminolysis. What can I do?

A2: Low reactivity of the ester can be a significant hurdle. To address this, consider the following:

  • Increase Basicity: Switching to a stronger base system, such as n-BuLi in THF or a t-BuOK/DMSO system, can enhance the nucleophilicity of the amine.[1][2]

  • Activate the Ester: If direct aminolysis is failing, converting the isoxazole ester to the corresponding carboxylic acid via hydrolysis, followed by a standard amide coupling reaction, is a reliable alternative.[4][5]

  • Increase Temperature: Carefully increasing the reaction temperature can improve reaction rates, though this should be monitored to avoid decomposition.[6]

Q3: I am observing decomposition of my isoxazole ring. How can I prevent this?

A3: The isoxazole ring can be sensitive to certain reaction conditions, particularly strong bases and high temperatures.[7] To mitigate decomposition:

  • Use Milder Conditions: Opt for coupling agents like EDC/DMAP which operate under milder, near-neutral pH conditions.[4]

  • Lower the Temperature: If using a strong base, perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize side reactions.

  • Control Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, avoiding prolonged exposure to harsh conditions.

Q4: What are some common side reactions to be aware of?

A4: Besides isoxazole ring degradation, other potential side reactions include:

  • Epimerization: For chiral centers adjacent to the carbonyl group, racemization can occur, especially under basic conditions. Using milder conditions and appropriate coupling agents can minimize this.

  • Double Addition: With primary amines, there's a possibility of double acylation if the resulting amide is deprotonated. Using a controlled stoichiometry of the amine is crucial.

  • Reaction with Solvent: Solvents like DMSO can sometimes participate in side reactions, especially in the presence of strong bases.[2] Ensure the chosen solvent is inert under the reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently nucleophilic amine.2. Ester is not electrophilic enough.3. Ineffective base or coupling agent.4. Low reaction temperature.1. Use a stronger base (e.g., n-BuLi, t-BuOK) to deprotonate the amine.[1]2. Convert the ester to the more reactive acyl chloride or use a coupling agent with the corresponding carboxylic acid.[4][8]3. Ensure the base or coupling agent is fresh and used in the correct stoichiometric amount.4. Gradually increase the reaction temperature, monitoring for decomposition.[6]
Formation of Multiple Byproducts 1. Decomposition of the isoxazole ring.[7]2. Side reactions with the solvent or impurities.3. Over-reaction or side reactions of the amine.1. Switch to milder reaction conditions (e.g., EDC/DMAP).[4]2. Use anhydrous, high-purity solvents and reagents.3. Use a precise stoichiometry of the amine and consider protecting other reactive functional groups.
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble.2. Product co-elutes with starting materials or byproducts.3. Formation of stable emulsions during workup.1. Use a different workup procedure, such as precipitation or solid-phase extraction.2. Optimize chromatographic conditions (e.g., change solvent system, use a different stationary phase).3. Add brine during aqueous extraction to break emulsions.
Inconsistent Yields 1. Sensitivity to air or moisture.2. Variability in reagent quality.3. Inconsistent reaction times or temperatures.1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]2. Use freshly opened or purified reagents.3. Maintain strict control over reaction parameters.

Data on Reaction Conditions

Table 1: Base-Promoted Direct Amidation of Esters

Base Solvent Amine (equiv.) Ester (equiv.) Base (equiv.) Temperature Reaction Time Typical Yield Reference
n-BuLiTHF1.02.02.0Room Temp.5 minHigh to Excellent[1]
t-BuOKDMSO1.01.02.5Room Temp.5 minVaries[1]
KOtBu(Ball Milling)1.21.00.2N/A1-2 hoursModest to Excellent[3]

Table 2: Amidation via Carboxylic Acid Activation

Coupling Agent Additive Solvent Amine (equiv.) Acid (equiv.) Coupling Agent (equiv.) Additive (equiv.) Temperature Reaction Time Typical Yield Reference
EDCDMAPDichloromethane1.21.01.20.2Room Temp.24-48 hours67-82%[4]

Experimental Protocols

Protocol 1: Direct Amidation using n-BuLi

This protocol is adapted from a general procedure for base-promoted direct amidation.[1]

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the isoxazole ester (1.0 eq) and the amine (2.0 eq).

  • Dissolve the substrates in anhydrous tetrahydrofuran (THF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation of an Isoxazole Carboxylic Acid using EDC/DMAP

This protocol is based on the synthesis of isoxazole-carboxamide derivatives.[4]

  • Dissolve the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq, 1.5 mmol) in dichloromethane (12 mL) in a round-bottom flask.

  • Add 4-dimethylaminopyridine (DMAP) (0.2 eq, 0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 1.8 mmol) to the mixture.

  • Stir the reaction under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add the appropriate aniline derivative (1.2 eq, 1.8 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • After completion, dilute the reaction mixture with dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting solid by column chromatography using a hexane:ethyl acetate solvent system.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_methods Reaction Methods cluster_end Final Product start_ester Isoxazole Ester method1 Direct Aminolysis (e.g., n-BuLi, t-BuOK) start_ester->method1 method2 Hydrolysis to Acid start_ester->method2 start_amine Amine start_amine->method1 method3 Amide Coupling (e.g., EDC, DMAP) start_amine->method3 product Isoxazole Amide method1->product method2->method3 method3->product

Caption: General workflows for the amidation of isoxazole esters.

troubleshooting_flowchart start Reaction Start: Amidation of Isoxazole Ester check_conversion Low or No Conversion? start->check_conversion check_byproducts Significant Byproducts? check_conversion->check_byproducts No solution_conversion1 Increase Basicity (e.g., n-BuLi) check_conversion->solution_conversion1 Yes solution_conversion2 Switch to Coupling Agent (EDC/DMAP) check_conversion->solution_conversion2 Yes solution_byproducts1 Use Milder Conditions check_byproducts->solution_byproducts1 Yes solution_byproducts2 Lower Temperature check_byproducts->solution_byproducts2 Yes success Successful Reaction check_byproducts->success No failure Re-evaluate Strategy solution_conversion1->failure solution_conversion2->failure solution_byproducts1->failure solution_byproducts2->failure

References

Technical Support Center: Identification of Impurities in Ethyl 5-tert-butylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Ethyl 5-tert-butylisoxazole-3-carboxylate.

Troubleshooting Guides

Issue: Unexpected peaks are observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of this compound.

Possible Causes and Solutions:

  • Contamination from Starting Materials: The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction. Residual starting materials can appear as impurities.

    • Unreacted Alkyne (3,3-dimethyl-1-butyne): This is a volatile, non-polar compound. It may appear as an early-eluting peak in reversed-phase HPLC. To confirm its presence, Gas Chromatography-Mass Spectrometry (GC-MS) is a more suitable technique due to the compound's volatility.

    • Unreacted Nitrile Oxide Precursor (e.g., Ethyl 2-chloro-2-(hydroxyimino)acetate): This is a more polar compound and will likely have a different retention time than the main product. Analyze the starting material by HPLC as a reference.

  • Side-Reaction Products: The most common side reaction in isoxazole synthesis via nitrile oxides is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1]

    • Furoxan Dimer: This impurity may have a significantly different retention time. Its identification can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum will show a molecular ion corresponding to the dimer, and the NMR spectrum will lack the characteristic signals of the isoxazole ring.

  • Degradation Products:

    • Hydrolysis to Carboxylic Acid (5-tert-butylisoxazole-3-carboxylic acid): If the sample has been exposed to acidic or basic conditions, or moisture, the ethyl ester can hydrolyze. This impurity will be more polar and will likely have a shorter retention time in reversed-phase HPLC. Confirmation can be achieved by LC-MS, where the molecular ion will correspond to the carboxylic acid.

  • Solvent-Related Peaks: Ensure that the peaks are not related to the injection solvent or impurities in the mobile phase. Run a blank injection (injecting only the solvent used to dissolve the sample) to rule this out.

Issue: The mass spectrometry (MS) data shows unexpected molecular ions.

Possible Causes and Solutions:

  • Identification of By-products:

    • Furoxan Dimer: As mentioned above, the dimerization of the nitrile oxide is a common side reaction. The MS will show a molecular ion corresponding to twice the molecular weight of the nitrile oxide intermediate.

    • Incomplete Reaction Intermediates: Depending on the specific synthetic route, intermediates may be present. Analyze the reaction at different time points to identify potential intermediates.

  • Adduct Formation in the Ion Source: In electrospray ionization (ESI) or other soft ionization techniques, adducts with solvents (e.g., methanol, acetonitrile) or salts (e.g., sodium, potassium) can be formed. These will appear as [M+Na]+, [M+K]+, [M+CH3OH+H]+, etc. Check the mass differences between the main peak and the unexpected peaks to see if they correspond to common adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in synthetically produced this compound?

A1: Based on the common synthetic route of 1,3-dipolar cycloaddition, the most probable impurities are:

  • Process-related impurities:

    • Unreacted starting materials, such as 3,3-dimethyl-1-butyne and the nitrile oxide precursor (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate).

    • By-products from side reactions, with the most common being the furoxan dimer formed from the dimerization of the nitrile oxide intermediate.[1]

  • Degradation products:

    • 5-tert-butylisoxazole-3-carboxylic acid, formed by the hydrolysis of the ethyl ester.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present.

Q2: Which analytical techniques are best suited for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. When coupled with a UV detector, it can quantify the impurities relative to the main component.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best for identifying volatile impurities such as residual starting materials (e.g., 3,3-dimethyl-1-butyne) and residual solvents.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks from HPLC, which is crucial for identifying unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities. 1H and 13C NMR are essential for elucidating the exact structure of unknown by-products or degradation products.[1][4]

Q3: How can I quantify the identified impurities?

A3: Once an impurity has been identified, quantification can be performed using a calibrated analytical method, typically HPLC with UV detection. This involves preparing a calibration curve using a reference standard of the impurity. If a reference standard is not available, the concentration can be estimated using the principle of relative response factor (RRF) with respect to the main compound, assuming the chromophores are similar.

Quantitative Data Summary

The following table provides an example of a typical impurity profile for a batch of this compound. The limits are based on general pharmaceutical guidelines and should be adapted based on the specific application and regulatory requirements.

Impurity NameTypical Level (%)Limit (%)Identification MethodPotential Source
5-tert-butylisoxazole-3-carboxylic acid< 0.1≤ 0.15HPLC, LC-MSDegradation
Furoxan Dimer< 0.05≤ 0.10HPLC, LC-MS, NMRSide-reaction
3,3-dimethyl-1-butyne< 0.01≤ 0.05GC-MSStarting Material
Ethyl 2-chloro-2-(hydroxyimino)acetate< 0.05≤ 0.10HPLC, LC-MSStarting Material
Any Unspecified Impurity< 0.03≤ 0.10HPLC-
Total Impurities< 0.2≤ 0.50HPLC-

Note: The values presented in this table are for illustrative purposes only and may not be representative of all manufacturing processes.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1-5 mg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Spectrometer: 400 MHz or higher.

  • Experiments:

    • 1H NMR: To identify the proton signals of the main compound and any impurities.

    • 13C NMR: To identify the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of unknown impurities. These experiments are particularly useful for distinguishing between isomers.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the sample mixture in 0.6-0.7 mL of the deuterated solvent.

Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Characterization cluster_2 Identification & Quantification cluster_3 Conclusion Start Sample of Ethyl 5-tert-butylisoxazole-3-carboxylate HPLC_UV HPLC-UV Analysis Start->HPLC_UV Primary separation GC_MS_Volatiles GC-MS for Volatiles Start->GC_MS_Volatiles Volatile analysis Known_Impurity Known Impurity? HPLC_UV->Known_Impurity Compare retention times with known standards LC_MS LC-MS Analysis Known_Impurity->LC_MS No (Unknown Peak) Quantify_Impurity Quantify Impurity (HPLC) Known_Impurity->Quantify_Impurity Yes NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) LC_MS->NMR_Spectroscopy Isolate peak and analyze for structure Identify_Structure Identify Impurity Structure NMR_Spectroscopy->Identify_Structure Identify_Structure->Quantify_Impurity Report Final Impurity Profile Report Quantify_Impurity->Report

Caption: Workflow for the identification and quantification of impurities.

References

Technical Support Center: Large-Scale Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of substituted isoxazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted isoxazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the appropriate base (e.g., triethylamine, N,N-diisopropylethylamine) is used for the specific substrate and reaction conditions.[1] Verify the quality and purity of the nitrile oxide precursor, such as aldoxime or hydroximoyl chloride.[1] Consider using alternative methods for nitrile oxide generation, like the dehydration of nitroalkanes or oxidation of aldoximes with reagents such as N-Chlorosuccinimide (NCS) or Chloramine-T.[2]
Nitrile Oxide Dimerization A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans, which can reduce the yield.[1][3] To mitigate this, add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] Using a slight excess of the alkyne dipolarophile can also be beneficial.[1]
Poor Reactant Solubility Select a solvent where all reactants are fully soluble at the reaction temperature. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO.[1]
Suboptimal Reaction Temperature Systematically screen a range of temperatures to find the optimal condition. For some reactions, increasing the temperature may improve yields, but excessively high temperatures can lead to decomposition and side product formation.[1]
Reactant Decomposition If starting materials are sensitive, consider employing milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used in the correct loading.[1] Pre-activation of the catalyst may be necessary in some cases.

Problem 2: Poor Regioselectivity (Formation of Isomeric Products)

Possible CauseTroubleshooting Steps
Inherent Electronic and Steric Properties of Substrates The regioselectivity in 1,3-dipolar cycloadditions is influenced by the electronic and steric factors of both the dipole and the dipolarophile.[1] Modifying substrates with appropriate directing groups can help control regioselectivity.
Suboptimal Reaction Conditions The choice of solvent can play a significant role in regioselectivity.[1] For instance, polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Lowering the reaction temperature can also improve selectivity.[4]
Inappropriate Catalyst or Lack Thereof Metal catalysts, such as copper(I), are well-established for achieving high regioselectivity, particularly for the synthesis of 3,5-disubstituted isoxazoles.[4][5] Lewis acids like BF₃·OEt₂ can also be used to direct the regiochemistry of the reaction.[4][5] Ruthenium catalysts have also been employed for this purpose.[4]
Undesired Isomer Formation To favor the formation of 3,4-disubstituted isoxazoles, which can be more challenging to synthesize, consider using internal alkynes or alternative synthetic routes like enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones.[4]

Frequently Asked Questions (FAQs)

Q1: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

A1: Solvent and temperature are critical parameters. The solvent affects reactant solubility, reaction rate, and can influence the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to side products, while low temperatures may result in incomplete reactions.[1]

Q2: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the possible causes and solutions?

A2: Low yields in 1,3-dipolar cycloadditions can be due to several factors. A primary cause is the dimerization of the in situ generated nitrile oxide to form furoxans.[1][3] To address this, you can try using a slight excess of the nitrile oxide precursor or optimizing the base and solvent used for its generation.[1] Temperature optimization is also key, as higher temperatures can sometimes favor dimerization.[1]

Q3: I am observing the formation of isomeric products. How can I improve the regioselectivity?

A3: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the reactants.[1] Experimenting with different solvents, as well as utilizing catalysts like copper(I), can help direct the reaction towards a specific regioisomer.[1][4]

Q4: What are some common methods for generating nitrile oxides in situ?

A4: Common methods for the in situ generation of nitrile oxides include the dehydrohalogenation of hydroxamoyl chlorides with a base and the oxidation of aldoximes.[3] Oxidants like N-chlorosuccinimide (NCS), chloramine-T, and hypervalent iodine reagents are frequently used for the oxidation of aldoximes.[2]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Bicyclic Isoxazole Synthesis [6]

EntryBase (equiv.)Dehydrating Agent (equiv.)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
1t-BuOK (2.5)Yamaguchi Reagent (1.0)--782465
2Et₃N (1.5)Yamaguchi Reagent (1.5)--782445
3DBU (1.5)Yamaguchi Reagent (1.5)--781285
4DMAP (1.5)Yamaguchi Reagent (1.5)--782435
5DBU (1.5)Benzoyl Chloride (1.5)--781875
6DBU (1.5)Yamaguchi Reagent (1.5)ZrCl₄ (10)-78892
7DBU (1.5)Yamaguchi Reagent (1.5)ZrCl₄ (10)0865
8DBU (1.5)Yamaguchi Reagent (1.5)ZrCl₄ (10)rt835

Table 2: Lewis Acid and Solvent Effect on Isoxazole Synthesis [7]

EntryLewis Acid (equiv.)SolventYield (%)
1AlCl₃ (3)DMAc92
2-DMAc0
3AlCl₃ (2)DMAc64
4FeCl₃ (3)DMAc75
5ZnCl₂ (3)DMAc56
6TiCl₄ (3)DMAc43
7AlCl₃ (3)DMSO85
8AlCl₃ (3)DMF82

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines [1]

To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), chloramine-T (0.0625 mmol) is added. The reaction mixture is heated at 80 °C for 18 hours. After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 3-benzoylisoxazoline.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [4]

To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), N-hydroximidoyl chloride (1.1 mmol) is added. Triethylamine (1.5 mmol) is then added dropwise to the mixture at room temperature. The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

Protocol 3: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [4]

A mixture of the terminal alkyne (1.0 mmol), the hydroximoyl chloride (1.2 mmol), and a copper(I) catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., THF, acetonitrile) is stirred at room temperature. A base such as triethylamine (1.5 mmol) is added dropwise. The reaction is monitored by TLC, and upon completion, the crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.

Visualizations

troubleshooting_workflow start Low Yield or Poor Selectivity check_yield Check Yield start->check_yield check_selectivity Check Regioselectivity start->check_selectivity low_yield Low Yield check_yield->low_yield Low poor_selectivity Poor Selectivity check_selectivity->poor_selectivity Poor optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) low_yield->optimize_conditions check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents poor_selectivity->optimize_conditions catalyst Consider Catalyst (Cu(I), Lewis Acid) poor_selectivity->catalyst alt_route Alternative Synthetic Route poor_selectivity->alt_route end_yield Improved Yield optimize_conditions->end_yield end_selectivity Improved Selectivity optimize_conditions->end_selectivity check_reagents->end_yield catalyst->end_selectivity alt_route->end_selectivity

Caption: Troubleshooting workflow for isoxazole synthesis.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions alkyne Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide_precursor Nitrile Oxide Precursor nitrile_oxide In situ Nitrile Oxide Generation nitrile_oxide_precursor->nitrile_oxide base Base base->nitrile_oxide solvent Solvent solvent->cycloaddition temperature Temperature temperature->cycloaddition catalyst Catalyst (optional) catalyst->cycloaddition nitrile_oxide->cycloaddition dimerization Dimerization (Side Reaction) nitrile_oxide->dimerization isoxazole Substituted Isoxazole cycloaddition->isoxazole furoxan Furoxan dimerization->furoxan

Caption: General reaction pathway for isoxazole synthesis.

References

Technical Support Center: Isoxazole Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during isoxazole ring-opening experiments.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Question 1: My reductive ring-opening reaction (e.g., using H₂/Raney Ni or H₂/Pd-C) is showing low to no conversion. What are the possible causes and how can I fix it?

Answer:

Low conversion in catalytic hydrogenations of isoxazoles is a frequent issue. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst is the most common point of failure.

    • Action:

      • Use a fresh batch of catalyst. Catalysts, especially Raney® Nickel, can lose activity over time or with improper storage.[1]

      • Ensure proper activation. If you are preparing Raney® Nickel from a Ni-Al alloy, ensure the leaching process with NaOH is complete.[2][3]

      • Consider a more active catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C for certain substrates.[1]

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas can deactivate the catalyst.

    • Action:

      • Purify starting materials. Ensure your isoxazole substrate is free of sulfur or nitrogen-containing impurities that can poison noble metal catalysts.

      • Use high-purity solvents and gas. Degas solvents before use and use high-purity hydrogen.

  • Insufficient Hydrogen Pressure:

    • Action: While many reactions work under balloon pressure (approx. 1 atm), some substrates require higher pressures to proceed efficiently. If you have access to a high-pressure hydrogenation apparatus (e.g., a Parr shaker), increasing the pressure to 50-100 psi can significantly improve conversion.[4]

  • Suboptimal Reaction Conditions:

    • Action:

      • Increase Temperature: Gently heating the reaction (e.g., to 35-50 °C) can increase the reaction rate.[5] However, be cautious, as higher temperatures can sometimes lead to side reactions.

      • Improve Agitation: Ensure vigorous stirring to maximize the contact between the hydrogen gas, the catalyst, and the substrate in solution.

      • Change Solvent: Polar solvents like ethanol or methanol are standard. However, for certain substrates, switching to ethyl acetate or even adding a co-solvent like acetic acid can facilitate the reaction.[1]

Question 2: I am attempting a base-mediated ring opening, but I am observing decomposition of my starting material or a complex mixture of products. What should I do?

Answer:

Base-mediated ring opening is sensitive to reaction conditions and substrate structure.

Possible Causes & Solutions:

  • Base is too strong/concentrated: A strong base can lead to non-specific reactions and decomposition.

    • Action:

      • Use a weaker base: If using sodium ethoxide or methoxide, try a milder base like potassium carbonate or DBU.

      • Lower the concentration: Use a more dilute solution of your base.

  • Elevated Temperature: High temperatures can promote side reactions.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period.

  • Substrate Sensitivity: The substituents on your isoxazole ring can greatly influence its stability towards bases. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent decomposition pathways.

    • Action: If your substrate is highly sensitive, consider an alternative ring-opening method, such as reductive cleavage, which often proceeds under milder conditions.

Question 3: My isoxazole ring-opening reaction is not proceeding to completion, and I see both starting material and the desired product. How can I drive the reaction forward?

Answer:

Incomplete conversion can often be addressed by adjusting the reaction parameters.

Possible Causes & Solutions:

  • Insufficient Reagent/Catalyst: The stoichiometry of your reagents may not be optimal.

    • Action:

      • For reductive cleavage: Increase the catalyst loading (e.g., from 10 wt% to 20 wt%).[6]

      • For base-mediated cleavage: Increase the equivalents of the base used.

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Action: Extend the reaction time and monitor progress by TLC or LC-MS.

  • Product Inhibition: In some cases, the product can inhibit the catalyst's activity.

    • Action:

      • Try to remove the product from the reaction mixture as it forms, if feasible (e.g., through precipitation).

      • If product inhibition is suspected, adding a fresh portion of the catalyst midway through the reaction can sometimes help.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for isoxazole ring opening? A1: The most common methods involve:

  • Reductive Cleavage: This is a widely used method that typically employs catalytic hydrogenation (e.g., H₂ over Raney® Nickel or Pd/C) to cleave the weak N-O bond, yielding β-enaminones.[5][7] Other reducing agents like Mo(CO)₆ can also be used.[8][9]

  • Base-Mediated Ring Opening: Bases like sodium ethoxide or sodium hydroxide can induce ring cleavage, often proceeding through deprotonation and subsequent rearrangement.

  • Acid-Catalyzed Ring Opening: While less common due to the general stability of isoxazoles in acid, certain substrates can undergo ring opening under acidic conditions.

  • Photochemical Ring Opening: UV irradiation can cause the N-O bond to break, leading to rearranged products.

Q2: What is the typical product of a reductive isoxazole ring opening? A2: The most common product is a β-enaminone . The isoxazole ring serves as a stable precursor that can be unmasked under reductive conditions to reveal this versatile difunctional intermediate.[7][10]

Q3: How do I choose the right solvent and temperature for my reaction? A3: The optimal solvent and temperature are substrate-dependent.

  • For Reductive Hydrogenation: Polar protic solvents like methanol and ethanol are excellent starting points. Most reactions are initially attempted at room temperature. If the reaction is sluggish, the temperature can be gently increased to 35-50 °C.

  • For Base-Mediated Reactions: The solvent is often the corresponding alcohol of the alkoxide base used (e.g., ethanol for sodium ethoxide). These reactions are often started at 0 °C or room temperature to control reactivity.

Q4: What are the main safety concerns with reductive ring-opening reactions? A4:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all reactions are conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Raney® Nickel, particularly when dry, is pyrophoric and can ignite spontaneously upon exposure to air.[3] Always handle it as a slurry under water or a suitable solvent. Similarly, Pd/C can ignite in the presence of hydrogen and air, especially during filtration. Ensure the catalyst is kept wet during workup.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different isoxazole ring-opening methods.

Table 1: Effect of Temperature on Mo(CO)₆-Mediated Ring Opening

EntrySubstrateTemperature (°C)Time (h)Yield (%)
1Isoxazole 1g604845
2Isoxazole 1g702474
3Isoxazole 1g80363
4Isoxazole 1g85342
Data sourced from a study on the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.[9] Higher temperatures led to resinification and lower yields.

Table 2: Comparison of Catalysts and Solvents for Reductive Ring Cleavage

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1CuI / t-DMACH1,4-Dioxane1403695
2Raney® NiMethanol351285 (plus 10% over-reduction product)
3Pd/C (10%)Methanol252478
4PtO₂Ethanol251882
5Mo(CO)₆ / H₂OAcetonitrile702474
Yields are approximate and compiled from various sources for representative substrates. Direct comparison is substrate-dependent.[5][9]

Experimental Protocols

Protocol 1: Reductive Ring Opening of a Substituted Isoxazole using Raney® Nickel

This protocol describes the general procedure for the synthesis of a β-enaminone via catalytic hydrogenation.

Materials:

  • Substituted Isoxazole (1.0 equiv)

  • Raney® Nickel (approx. 20 wt% of the substrate, as a slurry in water)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Add the substituted isoxazole (e.g., 0.2 mmol) to a suitable reaction vessel (e.g., a thick-walled flask or a Parr shaker vessel).

  • Add methanol (3 mL) to dissolve the substrate.

  • Under a fume hood and taking all necessary safety precautions , carefully add the Raney® Nickel slurry (approx. 20 wt%) to the reaction mixture.

  • Seal the vessel and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1 atm via a balloon or 50 psi in a pressure vessel).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 35 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Keeping the mixture wet to prevent the catalyst from igniting , filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude β-enaminone.

  • Purify the product by flash column chromatography on silica gel as required.[5]

Protocol 2: Preparation and Activation of Raney® Nickel (W-6 Catalyst)

This protocol is adapted from Organic Syntheses for preparing a highly active Raney® Nickel catalyst from a nickel-aluminum alloy.

Materials:

  • Raney Nickel-Aluminum alloy powder (125 g)

  • Sodium hydroxide (NaOH) pellets (160 g)

  • Distilled water

  • Ice

Procedure:

  • In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, dissolve 160 g of NaOH in 600 mL of distilled water.

  • Cool the NaOH solution to 50 °C in an ice bath.

  • While stirring rapidly, add 125 g of the Ni-Al alloy powder in small portions over 25-30 minutes. Maintain the temperature at 50 ± 2 °C by controlling the rate of addition and using the ice bath. Caution: Hydrogen gas is evolved vigorously.

  • After the addition is complete, continue to stir the suspension at 50 ± 2 °C for an additional 50 minutes.

  • Allow the nickel to settle, then decant the supernatant.

  • Wash the nickel catalyst by suspending it in distilled water and decanting. Repeat this washing process until the washings are neutral to litmus paper (typically 20-40 washes).

  • After the final water wash, wash the catalyst three times with 95% ethanol and then three times with absolute ethanol.

  • Store the active Raney® Nickel catalyst under absolute ethanol in a tightly sealed bottle. The catalyst is pyrophoric and must be kept under a liquid at all times. [2][11]

Visualizations

Troubleshooting_Workflow start Start: Low/No Conversion in Ring-Opening Reaction check_catalyst Problem Area: Catalyst? start->check_catalyst check_conditions Problem Area: Conditions? start->check_conditions [ If catalyst is verified active ] check_substrate Problem Area: Substrate? start->check_substrate [ If conditions are optimized ] catalyst_inactive Inactive/Old Catalyst? check_catalyst->catalyst_inactive Yes catalyst_poisoned Catalyst Poisoning? check_catalyst->catalyst_poisoned No pressure_temp Pressure/Temp Too Low? check_conditions->pressure_temp Yes agitation Poor Agitation? check_conditions->agitation No substrate_impure Substrate Impurities? check_substrate->substrate_impure Yes sol_catalyst_inactive Use Fresh Catalyst Activate Properly catalyst_inactive->sol_catalyst_inactive sol_catalyst_poisoned Purify Starting Material Use High-Purity Solvents/Gas catalyst_poisoned->sol_catalyst_poisoned sol_pressure_temp Increase H2 Pressure Increase Temperature pressure_temp->sol_pressure_temp solvent Suboptimal Solvent? sol_agitation Increase Stirring Rate agitation->sol_agitation sol_solvent Change/Add Co-Solvent (e.g., MeOH, EtOH, AcOH) solvent->sol_solvent sol_substrate_impure Re-purify Substrate (e.g., Recrystallization, Chromatography) substrate_impure->sol_substrate_impure

Caption: Troubleshooting workflow for low conversion in reductive ring-opening.

Reductive_Cleavage_Mechanism cluster_0 Reaction Pathway isoxazole Isoxazole intermediate Imine Intermediate isoxazole->intermediate product β-Enaminone intermediate->product Tautomerization catalyst H₂ + Catalyst (e.g., Raney Ni) catalyst->isoxazole N-O Bond Cleavage

Caption: Simplified mechanism for reductive isoxazole ring cleavage.

Decision_Tree start Choose Ring-Opening Method substrate_sensitivity Is substrate sensitive to strong base/acid? start->substrate_sensitivity desired_product Desired Product? substrate_sensitivity->desired_product No reductive Reductive Cleavage (H₂/Raney Ni, H₂/Pd-C, Mo(CO)₆) substrate_sensitivity->reductive Yes desired_product->reductive β-Enaminone base_mediated Base-Mediated (NaOEt, K₂CO₃) desired_product->base_mediated Rearranged Product enaminone β-Enaminone other_products Other Rearranged Products

Caption: Decision tree for selecting an isoxazole ring-opening method.

References

Preventing byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in the synthesis of isoxazoles, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

The two most prevalent and versatile methods for isoxazole synthesis are:

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[1][2] It is widely used for its reliability and scope. The reaction of terminal alkynes with nitrile oxides is highly regioselective, typically yielding 3,5-disubstituted isoxazoles.[3]

  • Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: Known as the Claisen isoxazole synthesis, this is one of the oldest and most important methods.[4][5] However, it can often lead to the formation of regioisomeric mixtures and may require harsh reaction conditions.[5]

Q2: My 1,3-dipolar cycloaddition is producing a high amount of furoxan byproduct. How can I minimize this?

Furoxans are common byproducts resulting from the dimerization of nitrile oxides.[3] To minimize their formation, consider the following strategies:

  • In Situ Generation: Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of a reagent or by using precursors like oximes with an oxidant (e.g., N-chlorosuccinimide - NCS).[6] This ensures the nitrile oxide reacts promptly with the alkyne rather than itself.

  • Slow Addition: If you are not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing a large excess of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3][6]

Q3: Why is my reaction yield low, even without significant byproduct formation?

Low yields can stem from several issues beyond byproduct formation:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable. Ensure you are generating it under conditions that favor immediate reaction with your dipolarophile.[6]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can dramatically slow down the reaction rate.[3][6]

  • Reagent Purity: Verify the purity of your starting materials, especially the alkyne and the precursor for the nitrile oxide.

Troubleshooting Guide: Regioisomer Formation

One of the most frequent challenges in isoxazole synthesis is controlling regioselectivity, leading to the formation of undesired isomeric byproducts.

Issue 1: My reaction yields the 3,5-disubstituted isoxazole, but I want the 3,4-disubstituted isomer.

The synthesis of 3,4-disubstituted isoxazoles is known to be more challenging than their 3,5-disubstituted counterparts.[6]

Solutions & Strategies:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide a pathway to 3,4,5-trisubstituted isoxazoles.[6]

  • Alternative Synthetic Routes:

    • Enamine-Based [3+2] Cycloaddition: A metal-free approach using enamines formed from aldehydes and secondary amines (like pyrrolidine) can be highly regiospecific for synthesizing 3,4-disubstituted isoxazoles.[6]

    • Cyclocondensation of β-Enamino Diketones: Reacting β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[6][7]

Issue 2: My cyclocondensation reaction with a 1,3-dicarbonyl compound is producing a mixture of regioisomers.

This is a classic problem with the Claisen isoxazole synthesis due to the two electrophilic carbonyl sites.[5]

Solutions & Strategies:

  • pH Control: The pH of the reaction can influence the nucleophilicity of the hydroxylamine and the reactivity of the dicarbonyl compound, thereby affecting the regioisomeric ratio.[3]

  • Solvent Choice: Protic solvents (e.g., ethanol) and aprotic solvents (e.g., acetonitrile) can favor the formation of different regioisomers.[3]

  • Use of β-Enamino Diketones: Converting the 1,3-dicarbonyl into a β-enamino diketone provides a powerful handle to control regioselectivity. By carefully selecting the reaction conditions (solvent, base, Lewis acid), you can direct the synthesis towards a specific isomer.[5]

Data on Controlling Regioselectivity

The following table summarizes the effect of different conditions on the regioselective synthesis of isoxazoles from β-enamino diketones and hydroxylamine hydrochloride, demonstrating how reaction parameters can be tuned to favor a specific isomer.

EntryLewis Acid (Equiv.)SolventBase (Equiv.)Ratio (4a:5a)Combined Yield (%)
1BF₃·OEt₂ (1.0)CH₃CN-77:2382
2BF₃·OEt₂ (2.0)CH₃CN-84:1685
3BF₃·OEt₂ (2.0)CH₃CNPyridine (1.4)>99:192
4-EtOH-1: >9990
5Sc(OTf)₃ (0.1)CH₃CN-70:3075

Data adapted from studies on the cyclocondensation of β-enamino diketones.[5] "4a" refers to the 3,4-disubstituted isomer and "5a" to the 4,5-disubstituted isomer.

Visualizing Reaction Control

The following diagram illustrates a logical workflow for troubleshooting regioisomer formation.

G Troubleshooting Regioisomer Formation Start Undesired Regioisomer Byproduct Detected Method Identify Synthesis Method Start->Method Cyclo 1,3-Dipolar Cycloaddition Method->Cyclo Huisgen Condense Cyclocondensation Method->Condense Claisen Sol_Cyclo Seeking 3,4-Isomer? Cyclo->Sol_Cyclo Sol_Condense Control Strategy Condense->Sol_Condense Alt_Route Use Alternative Route: - Enamine [3+2] Cycloaddition - Internal Alkynes Sol_Cyclo->Alt_Route Yes Catalyst Use Catalyst: - Copper(I) for 3,5-isomer - Ruthenium(II) for others Sol_Cyclo->Catalyst No, seeking 3,5 pH Optimize pH Sol_Condense->pH Solvent Change Solvent (Protic vs. Aprotic) Sol_Condense->Solvent Lewis Add Lewis Acid (e.g., BF₃·OEt₂) Sol_Condense->Lewis G cluster_start cluster_pathA Pathway A cluster_pathB Pathway B Start R1-CO-CH2-CO-R2 + NH2OH A1 Initial attack at C=O next to R1 Start->A1 B1 Initial attack at C=O next to R2 Start->B1 A2 Cyclization & Dehydration A1->A2 A3 Product 1 (3-R1, 5-R2 Isoxazole) A2->A3 B2 Cyclization & Dehydration B1->B2 B3 Product 2 (3-R2, 5-R1 Isoxazole) B2->B3

References

Technical Support Center: HPLC Method Development for Purity Analysis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purity analysis of isoxazole derivatives by RP-HPLC?

A1: The most frequently used stationary phase for isoxazole derivatives is a C18 (octadecylsilane) column.[1] This provides a versatile hydrophobic stationary phase suitable for the retention of a wide range of small molecules, including the varied structures of isoxazole derivatives.

Q2: How do I select an appropriate mobile phase for my isoxazole derivative analysis?

A2: Mobile phase selection is critical for achieving good separation. A common starting point for reversed-phase HPLC is a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier such as acetonitrile or methanol. The ratio of these components is then optimized to achieve the desired retention and resolution. For ionizable isoxazole derivatives, controlling the pH of the mobile phase is crucial to ensure consistent retention times and peak shapes.

Q3: Why is forced degradation testing necessary for purity analysis?

A3: Forced degradation studies, also known as stress testing, are essential to develop a stability-indicating method.[2][3][4] These studies help to identify potential degradation products that may arise during the manufacturing process, storage, or administration of the drug.[2][4] A validated stability-indicating method ensures that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, which is a key regulatory requirement.[2][4]

Q4: What are the typical stress conditions for forced degradation studies of isoxazole derivatives?

A4: Typical stress conditions include exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and photolytic stress.[1][5] For example, this could involve treating the drug substance with 0.1 N HCl, 0.1 N NaOH, 3% H2O2, heating at elevated temperatures (e.g., 60°C), and exposure to UV light (e.g., 254 nm).[5]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of isoxazole derivatives.

Issue 1: Peak Tailing

Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Potential Cause Troubleshooting Step
Secondary Interactions with Silanol Groups Many isoxazole derivatives contain basic nitrogen atoms that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, try lowering the mobile phase pH (e.g., to pH 3-4) to protonate the silanol groups and reduce these interactions. Using a highly end-capped column can also minimize this effect.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
Mismatched Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload Injecting too much sample can lead to peak tailing and broadening. Try reducing the injection volume or the sample concentration.
Issue 2: Inconsistent Retention Times

Symptom: The retention time of the analyte peak shifts between injections.

Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution.[6]
Mobile Phase Composition Changes The mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[7]
Pump Issues (Leaks or Air Bubbles) Leaks in the pump or air bubbles in the solvent lines can cause fluctuations in the flow rate, leading to retention time shifts.[6] Purge the pump to remove air bubbles and check all fittings for leaks.[6]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[6]
Issue 3: Ghost Peaks

Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or System Impurities in the solvents or carryover from previous injections can cause ghost peaks. Use high-purity HPLC-grade solvents and flush the injector and system thoroughly.
Sample Degradation in the Autosampler Some isoxazole derivatives may be unstable in the sample solvent over time. Analyze samples as quickly as possible after preparation or use a cooled autosampler.
Bleed from the Column or Other System Components Contaminants can leach from various parts of the HPLC system. A systematic approach of eliminating components can help identify the source.

Experimental Protocols

This section provides a detailed example of a stability-indicating RP-HPLC method for the purity analysis of an isoxazole derivative, Leflunomide.

Protocol: Stability-Indicating RP-HPLC Method for Leflunomide

This method is designed for the simultaneous determination of Leflunomide and its related impurities.[1]

1. Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column Thermo Scientific Hypersil ODS C18 (250mm × 4.6mm; 5µm)
Mobile Phase Acetonitrile: Methanol: 0.1M Sodium Perchlorate (40:30:30 v/v)
pH 4.6 (Adjusted with a suitable acid/base)
Flow Rate 1.0 mL/min
Detection Wavelength 246 nm
Injection Volume 20 µL
Column Temperature Ambient
Elution Mode Isocratic

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Leflunomide reference standard in the mobile phase. Further dilute to a working concentration (e.g., 8 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Leflunomide bulk drug or formulation powder in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm nylon filter before injection.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 1 N HCl.

  • Base Hydrolysis: Reflux the drug substance in 1 N NaOH.

  • Oxidative Degradation: Treat the drug substance with 3% H2O2.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C).

  • Photolytic Degradation: Expose the drug substance solution to UV radiation.

After exposure for a specified duration, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to the target concentration before analysis.

Data Presentation

The following tables summarize the results of forced degradation studies on Leflunomide, demonstrating the stability-indicating nature of the described HPLC method.

Table 1: Summary of Forced Degradation Results for Leflunomide

Stress Condition% Degradation of LeflunomideNumber of Degradation Peaks
1 N HCl12.52
1 N NaOH15.23
3% H2O28.91
Thermal5.61
Photolytic7.12

Data is representative and compiled from literature for illustrative purposes.

Table 2: System Suitability Parameters for the Leflunomide HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Mandatory Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation Define_Objective Define Analytical Objective (Purity, Impurity Profile) Analyte_Properties Assess Analyte Properties (pKa, logP, UV spectra) Define_Objective->Analyte_Properties Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O) Analyte_Properties->Initial_Conditions Optimize_Mobile_Phase Optimize Mobile Phase (Organic %, pH, Buffer) Initial_Conditions->Optimize_Mobile_Phase Initial Runs Optimize_Other Optimize Other Parameters (Flow Rate, Temperature) Optimize_Mobile_Phase->Optimize_Other Evaluate_Performance Evaluate System Suitability (Resolution, Tailing) Optimize_Other->Evaluate_Performance Evaluate_Performance->Optimize_Mobile_Phase Re-optimize if needed Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, etc.) Evaluate_Performance->Forced_Degradation Optimized Method Check_Specificity Check Peak Purity & Specificity Forced_Degradation->Check_Specificity Method_Validation Validate Method (ICH Q2(R1)) (Accuracy, Precision, Linearity) Check_Specificity->Method_Validation Final_Method Final Validated Method Method_Validation->Final_Method Finalized Method

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Check_Column Check for column contamination or void formation Check_All_Peaks->Check_Column Yes Check_Specific_Peaks Affects only specific peaks (e.g., basic isoxazoles) Check_All_Peaks->Check_Specific_Peaks No Action_Flush_Column Flush column with strong solvent. If no improvement, replace column. Check_Column->Action_Flush_Column Check_Silanol Suspect secondary interactions with silanol groups Check_Specific_Peaks->Check_Silanol Action_Modify_MP Lower mobile phase pH (e.g., 3-4). Use a highly end-capped column. Check_Silanol->Action_Modify_MP Check_Overload Check for column overload Check_Silanol->Check_Overload Action_Reduce_Load Reduce injection volume or sample concentration. Check_Overload->Action_Reduce_Load

Caption: Decision Tree for Troubleshooting Peak Tailing.

References

Validation & Comparative

Characterization of Ethyl 5-tert-butylisoxazole-3-carboxylate by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of Ethyl 5-tert-butylisoxazole-3-carboxylate and an alternative isoxazole derivative, Methyl 5-methylisoxazole-3-carboxylate. Due to the limited availability of direct experimental mass spectral data for this compound in publicly accessible databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and characterization of isoxazole-based compounds.

Comparison of Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound (predicted) and the experimentally determined data for Methyl 5-methylisoxazole-3-carboxylate.

FeatureThis compoundMethyl 5-methylisoxazole-3-carboxylate
Molecular Formula C₁₀H₁₅NO₃C₆H₇NO₃
Molecular Weight 197.23 g/mol 141.12 g/mol
Ionization Method Electron Ionization (EI)Electron Ionization (EI)
Molecular Ion (M⁺) m/z 197 (Predicted)m/z 141
Key Fragment Ions (m/z) m/z 182 (Predicted, [M-CH₃]⁺) m/z 152 (Predicted, [M-C₂H₅O]⁺) m/z 140 (Predicted, [M-C₄H₉]⁺) m/z 112 (Predicted, [M-C₄H₉-CO]⁺) m/z 57 (Predicted, [C₄H₉]⁺)m/z 110 ([M-OCH₃]⁺) m/z 82 ([M-COOCH₃]⁺) m/z 43 ([CH₃CO]⁺)

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the loss of the tert-butyl group, cleavage of the ethyl ester, and fragmentation of the isoxazole ring.

Fragmentation_of_Ethyl_5_tert_butylisoxazole_3_carboxylate M This compound (m/z 197) F1 [M-CH₃]⁺ (m/z 182) M->F1 - •CH₃ F2 [M-OC₂H₅]⁺ (m/z 152) M->F2 - •OC₂H₅ F3 [M-C₄H₉]⁺ (m/z 140) M->F3 - •C₄H₉ F4 [C₄H₉]⁺ (m/z 57) M->F4 F6 [M-COOC₂H₅]⁺ (m/z 124) M->F6 - •COOC₂H₅ F5 [M-C₄H₉-CO]⁺ (m/z 112) F3->F5 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a general procedure for acquiring an electron ionization mass spectrum for a liquid organic compound such as this compound.

1. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source.

2. Sample Preparation:

  • Ensure the sample is of sufficient purity (ideally >95%).

  • If using a GC-MS, dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1 mg/mL.

  • If using a direct insertion probe, the neat liquid sample can be used.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400 (or a range appropriate for the expected molecular weight and fragments)

  • Scan Speed: 1000 amu/s

4. GC Parameters (if applicable):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the compound of interest.

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and assign structures to the major fragment ions.

  • Compare the obtained spectrum with library data if available.

Comparative Analysis and Discussion

The predicted mass spectrum of This compound is expected to be dominated by fragmentation pathways initiated by the cleavage of the bulky tert-butyl group and the ethyl ester moiety. The loss of a methyl radical (•CH₃) from the tert-butyl group would lead to a stable tertiary carbocation, resulting in a significant peak at m/z 182. The most prominent fragmentation is anticipated to be the cleavage of the C-C bond connecting the tert-butyl group to the isoxazole ring, generating a resonance-stabilized tert-butyl cation at m/z 57, which is often a base peak for compounds containing this group. Alpha-cleavage of the ethyl ester could result in the loss of an ethoxy radical (•OC₂H₅) to give an ion at m/z 152. Subsequent loss of carbon monoxide (CO) from this ion is also possible.

In contrast, the experimental mass spectrum of Methyl 5-methylisoxazole-3-carboxylate shows a different fragmentation pattern due to its different substituents. The molecular ion is observed at m/z 141. Key fragments are observed at m/z 110, corresponding to the loss of the methoxy group (•OCH₃) from the ester, and at m/z 82, resulting from the loss of the entire carbomethoxy group (•COOCH₃). The peak at m/z 43 is likely due to the acetyl cation ([CH₃CO]⁺), formed through rearrangement and fragmentation of the isoxazole ring.

Conclusion

A Comparative Guide to Isoxazole Synthesis: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its diverse biological activities.[1][2] The efficient synthesis of isoxazole derivatives is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of three prominent methods for isoxazole synthesis: the classic 1,3-dipolar cycloaddition, the traditional cyclocondensation of β-dicarbonyl compounds, and a modern ultrasound-assisted one-pot approach. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and adaptation.

Comparative Data of Isoxazole Synthesis Methods

The following table summarizes the key quantitative data for the three highlighted synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

Parameter Method 1: 1,3-Dipolar Cycloaddition Method 2: Cyclocondensation of 1,3-Dicarbonyls Method 3: Ultrasound-Assisted One-Pot Synthesis
Typical Yield 85-97%[3][4]80-95%[5][6]84-95%[7][8]
Reaction Time 12-24 hours[9][10]2-6 hours[6][11]15-75 minutes[7][8]
Reaction Temperature Room Temperature to Reflux[9][10]80°C to Reflux[6][11]Room Temperature to 80°C[7][8]
Key Reagents Aldoximes, Alkynes, Oxidizing Agent (e.g., NCS, bleach)[3][9]1,3-Dicarbonyl Compounds, Hydroxylamine Hydrochloride[5][11]Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl, Catalyst (e.g., itaconic acid, pyruvic acid)[7][8]
Catalyst Often catalyst-free or transition metal-catalyzed (e.g., Cu(I))[4][9]Acid or Base catalyst (e.g., pyridine, acetic acid)[5][6]Often an organic acid or a reusable catalyst[7][8]
Solvent Organic Solvents (e.g., DCM, THF, DMF)[3][10]Alcohols (e.g., Ethanol) or Pyridine[6][11]Green Solvents (e.g., Water, Ethanol) or Solvent-free[7][12]

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The 1,3-dipolar cycloaddition, specifically the Huisgen cycloaddition, is one of the most versatile and widely employed methods for synthesizing isoxazoles.[4][9] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[9][10] A key advantage of this method is the ability to generate the often unstable nitrile oxide in situ from stable precursors like aldoximes or hydroxyimidoyl chlorides, thereby avoiding its isolation.[1][3]

Mechanism: The reaction typically proceeds via the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[3][9] The generated nitrile oxide then undergoes a concerted pericyclic reaction with the alkyne to form the isoxazole ring.[9] The regioselectivity of the cycloaddition, leading to either 3,5- or 3,4-disubstituted isoxazoles, is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.[3]

Advantages:

  • High yields and excellent regioselectivity can be achieved.[13]

  • A wide range of functional groups are tolerated on both the alkyne and the nitrile oxide precursor.[14]

  • The reaction can often be performed under mild conditions.[14]

Disadvantages:

  • Nitrile oxides can dimerize to form furoxans as a side product.[1]

  • The use of halogenated oxidants can generate stoichiometric amounts of waste.

G Workflow for 1,3-Dipolar Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldoxime Aldoxime Generate_NO In situ Generation of Nitrile Oxide Aldoxime->Generate_NO Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Oxidant Oxidizing Agent (e.g., NCS, Bleach) Oxidant->Generate_NO Generate_NO->Cycloaddition Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole

Fig. 1: 1,3-Dipolar Cycloaddition Workflow
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from literature procedures for the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[10]

  • Preparation of the Aldoxime: To a solution of the corresponding aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 40 minutes. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aldoxime.

  • In situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as DMF. Add triethylamine (2.0 eq) to the solution. Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in DMF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

Method 2: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The condensation of a 1,3-dicarbonyl compound with hydroxylamine, known as the Claisen isoxazole synthesis, is a foundational method for constructing the isoxazole ring.[5][11] This method is straightforward and often uses readily available starting materials.

Mechanism: The reaction proceeds through the initial formation of a monoxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[6][11] This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic isoxazole ring.[11] A significant challenge in this synthesis is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of regioisomeric isoxazoles.[5]

Advantages:

  • Utilizes simple and readily available starting materials.

  • The reaction is often procedurally simple.

Disadvantages:

  • Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls is a major drawback.[5]

  • May require harsh reaction conditions, such as strong acids or bases and high temperatures.[5]

G Workflow for Cyclocondensation Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Monoxime Monoxime Formation Dicarbonyl->Monoxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Monoxime Cyclization Intramolecular Cyclization Monoxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole Substituted Isoxazole Dehydration->Isoxazole

Fig. 2: Cyclocondensation Synthesis Workflow
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone

This protocol is a general procedure based on the Claisen isoxazole synthesis.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in pyridine. Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time typically ranges from 2 to 6 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a cold solution of 15% glacial acetic acid. A precipitate will form. Filter the solid, wash it with water, and dry it. Recrystallize the crude product from 95% ethanol to obtain the pure isoxazole derivative.

Method 3: Ultrasound-Assisted One-Pot Multicomponent Synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methodologies. Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions.[7][8] One-pot multicomponent reactions for isoxazole synthesis under ultrasonic irradiation exemplify this approach.

Mechanism: In a typical one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride are reacted together in the presence of a catalyst.[7][8] The reaction likely proceeds through the initial formation of an oxime from ethyl acetoacetate and hydroxylamine. This is followed by a Knoevenagel condensation between the oxime intermediate and the aromatic aldehyde, and subsequent intramolecular cyclization to form the isoxazole ring. The ultrasound irradiation enhances the reaction rate by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation.[8]

Advantages:

  • Significantly shorter reaction times compared to conventional heating methods.[7]

  • Often employs green solvents like water or ethanol, or can be performed solvent-free.[7][12]

  • High yields and operational simplicity.[7]

  • Aligns with the principles of green chemistry by reducing energy consumption and waste.[7]

Disadvantages:

  • Requires specialized ultrasound equipment.

  • The scope of the reaction may be more limited compared to the 1,3-dipolar cycloaddition.

G Workflow for Ultrasound-Assisted Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction under Ultrasonic Irradiation Aldehyde->OnePot Ketoester Ethyl Acetoacetate Ketoester->OnePot Hydroxylamine Hydroxylamine HCl Hydroxylamine->OnePot Catalyst Catalyst Catalyst->OnePot Isoxazole Substituted Isoxazole OnePot->Isoxazole

Fig. 3: Ultrasound-Assisted Synthesis Workflow
Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol is based on a reported green synthesis of isoxazole derivatives.[7]

  • Reaction Setup: In a suitable reaction vessel, place a mixture of an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of itaconic acid (10 mol%) in water (5 mL).

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate at a specified power (e.g., 90 W) and temperature (e.g., 50 °C) for 15-30 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion of the reaction, the solid product that precipitates is collected by filtration. Wash the solid with water and then dry it. The product is often pure enough, but if necessary, it can be further purified by recrystallization from ethanol. The aqueous filtrate containing the catalyst can potentially be reused for subsequent reactions.

Conclusion

The choice of a synthetic method for a particular isoxazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and considerations of green chemistry.

  • The 1,3-dipolar cycloaddition offers the greatest versatility and control over the substitution pattern, making it a powerful tool for the synthesis of complex isoxazole-containing molecules in drug discovery.

  • The cyclocondensation of 1,3-dicarbonyls remains a relevant and straightforward method, particularly when symmetrical dicarbonyl compounds are used or when regioselectivity is not a concern.

  • Ultrasound-assisted one-pot synthesis represents the forefront of efficient and environmentally friendly chemical synthesis. Its short reaction times and use of green solvents make it an attractive option for high-throughput synthesis and process chemistry.

By understanding the strengths and weaknesses of each method, researchers can select the most appropriate synthetic strategy to efficiently access the desired isoxazole derivatives for their specific research and development needs.

References

Biological efficacy of Ethyl 5-tert-butylisoxazole-3-carboxylate versus other heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological efficacy of isoxazole-based heterocyclic compounds reveals a versatile scaffold with significant potential in antimicrobial and herbicidal applications. While specific experimental data on the biological activity of Ethyl 5-tert-butylisoxazole-3-carboxylate remains elusive in the current body of scientific literature, a comparative analysis of related isoxazole derivatives provides valuable insights for researchers and drug development professionals.

This guide synthesizes available data on the performance of various isoxazole-containing molecules against bacterial, fungal, and plant targets. The information presented is intended to serve as a foundational resource for understanding the structure-activity relationships within this important class of heterocyles and to guide future research endeavors.

Antimicrobial Efficacy of Isoxazole Derivatives

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting both bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and other measures of efficacy for several reported isoxazole compounds against a panel of microorganisms.

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Isoxazole-based Chalcone 28 Various Bacteria1--
4-(5-substituted-aryl-4,5-dihydro-isoxazole-3-yl-amino) phenols 2c & 2f S. aureus, B. cereusNot specified, showed higher activity than standardCiprofloxacin-
Isoxazole-based ChalconesB. cereus, S. aureus500Ampicillin-

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

Compound/DerivativeTarget OrganismIC50 (µg/mL)Reference Compound
Dihydropyrazole 46 (derived from isoxazole chalcone)Various Fungi2-
4-(5-substituted-aryl-4,5-dihydro-isoxazole-3-yl-amino) phenols 2c & 2f C. albicansNot specified, showed higher activity than standardClotrimazole
Isoxazole derivativesC. albicansSignificant activity reportedKetoconazole

Herbicidal Potential of Isoxazole Scaffolds

The isoxazole ring is a key pharmacophore in several commercial herbicides. Research in this area focuses on the inhibition of plant growth through various mechanisms.

Table 3: Herbicidal Activity of Selected Isoxazole Derivatives

Compound/DerivativeTarget Weed SpeciesInhibition (%)Concentration/Rate
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide I-26 Portulaca oleracea, Abutilon theophrasti10010 mg/L
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide I-05 Echinochloa crusgalli, Abutilon theophrastiExcellent post-emergence activity150 g/ha
5-(3-Fluoro-2-hydroxylphenyl) isoxazole 5r Echinochloa crus-galli53.9 (Weed Control Index)Not specified

Experimental Methodologies

The following sections detail the experimental protocols employed in the assessment of the biological activities of isoxazole derivatives, providing a framework for reproducible research.

Antimicrobial Susceptibility Testing

The antimicrobial activity of isoxazole derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of test compounds dispense Dispense dilutions and inoculum into microplate wells start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at optimal temperature and duration dispense->incubate read Visually or spectrophotometrically assess microbial growth incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Broth microdilution assay workflow.

Protocol Details:

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Herbicidal Activity Screening

The herbicidal effects of isoxazole derivatives are evaluated through in-vitro and in-vivo assays on various weed species.

General Workflow for Herbicidal Bioassay

cluster_petri In Vitro Assay cluster_post Post-emergence Assay seed_petri Place weed seeds on agar medium containing test compound germinate_petri Incubate under controlled light and temperature seed_petri->germinate_petri measure_petri Measure germination rate and root/shoot length germinate_petri->measure_petri grow_plants Grow weed seedlings to a specific stage apply_compound Apply test compound solution to foliage grow_plants->apply_compound observe_post Observe for phytotoxic effects (e.g., bleaching, necrosis) apply_compound->observe_post assess_post Assess weed control percentage after a set period observe_post->assess_post

Herbicidal activity screening workflow.

Protocol Details:

  • Petri Dish Assay (In Vitro): Weed seeds are placed on a filter paper in a petri dish containing a solution of the test compound at various concentrations. The dishes are incubated under controlled conditions, and the percentage of germination and seedling growth inhibition are measured.[2][3]

  • Post-emergence Assay (In Vivo): Weeds are cultivated in pots to a certain growth stage (e.g., 2-3 leaf stage). The test compounds, formulated as an emulsifiable concentrate or wettable powder, are sprayed onto the foliage. The plants are then maintained in a greenhouse, and the herbicidal damage is visually assessed and rated as a percentage of control.[2][4]

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many novel isoxazole derivatives are still under investigation, some established isoxazole-based herbicides, like isoxaflutole, are known to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] Inhibition of HPPD disrupts the synthesis of plastoquinone, which is essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in treated plants.

Simplified HPPD Inhibition Pathway

HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone catalyzes Isoxaflutole Isoxaflutole (Isoxazole Herbicide) Isoxaflutole->HPPD inhibits Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Plant Bleaching & Death Chlorophyll->Bleaching absence leads to

Inhibition of HPPD by isoxazole herbicides.

Conclusion

The isoxazole scaffold represents a privileged structure in the development of new bioactive agents. The available data on a variety of isoxazole derivatives demonstrate their significant potential as antibacterial, antifungal, and herbicidal agents. While a direct comparison involving this compound is not currently possible due to a lack of published efficacy data, the broader family of isoxazoles continues to be a fertile ground for the discovery of novel and effective chemical entities for pharmaceutical and agrochemical applications. Further research into the synthesis and biological screening of a wider range of isoxazole esters, including the title compound, is warranted to fully explore the potential of this versatile heterocycle.

References

A Comparative Guide to the Structural Validation of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural validation of novel chemical entities is foundational. Isoxazole derivatives, a significant class of heterocyclic compounds, are widely explored in medicinal chemistry and materials science due to their diverse biological activities.[1] This guide provides an objective comparison of the primary analytical techniques used to confirm the structure of novel isoxazole derivatives, supported by experimental data and detailed protocols.

The definitive characterization of a newly synthesized isoxazole derivative relies on an integrated approach, employing several spectroscopic and analytical methods. The most common and powerful techniques in this workflow are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[2][3] While NMR and MS provide crucial information about connectivity and molecular formula, X-ray crystallography offers the "gold standard" for absolute three-dimensional structure determination.[4]

Comparison of Key Analytical Techniques

A combination of analytical methods is typically required for the unequivocal structural elucidation of novel isoxazole derivatives. Each technique provides unique and complementary information.

Technique Principle Information Obtained Strengths Limitations
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, 3D structure in solution (NOE)[5]Non-destructive; provides unambiguous evidence of covalent structure and isomerism[6][7]Requires relatively pure sample (5-10 mg); can be difficult to interpret complex spectra without 2D techniques[5]
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental formula (HRMS), fragmentation patterns for structural clues[2][8]High sensitivity (requires very little sample); HRMS provides exact molecular formula[5]Does not provide information on atom connectivity or stereochemistry; fragmentation can be complex[9]
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry[4]Provides unambiguous, high-resolution structural data; considered the definitive proof of structure[4][10]Requires a suitable single crystal of high quality, which can be challenging and time-consuming to grow[4]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groups (e.g., C=N, C=O)[2][11]Fast and simple; good for identifying key functional groupsProvides limited information on the overall molecular skeleton; not sufficient for full structure determination alone

Data Presentation: Comparative Experimental Data

Quantitative data from these techniques are essential for confirming the proposed structure of a novel isoxazole derivative.

Table 1: Typical NMR Spectroscopic Data for 3,5-Disubstituted Isoxazoles

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.[5] For isoxazoles, the chemical shift of the proton at the 4-position (H-4) is particularly diagnostic.[7]

Nucleus Position on Isoxazole Ring Typical Chemical Shift (ppm) Notes
¹H H-46.5 - 7.0Appears as a singlet; its exact position is influenced by the electronic nature of substituents at positions 3 and 5.[7][12]
¹³C C-3150 - 165Chemical shifts are dependent on the nature of the substituent.
¹³C C-4100 - 110The signal for C-4 can be used to help determine the isomeric form of the isoxazole.[12]
¹³C C-5165 - 175Chemical shifts are dependent on the nature of the substituent.

Data compiled from multiple sources describing isoxazole characterization.[7][12][13]

Table 2: Mass Spectrometry Fragmentation for Isomer Differentiation

The fragmentation pattern observed in the mass spectrum of 3,5-diarylisoxazoles can be used to determine which isomer has been synthesized.[12] The molecular ion often rearranges, leading to cleavage that produces characteristic fragment ions.[8][12]

Isomer Type Parent Ion (M+) Key Fragment Ion Fragmentation Pathway
3-Aryl-5-Aryl' Isoxazole [Ar-C(O)N-CH-C-Ar']+[Ar-C≡O]+α-cleavage around the carbonyl after N-O bond cleavage and rearrangement.[12]
3-Aryl'-5-Aryl Isoxazole [Ar'-C(O)N-CH-C-Ar]+[Ar'-C≡O]+α-cleavage around the carbonyl after N-O bond cleavage and rearrangement.[12]
Table 3: Representative X-ray Crystallographic Data

X-ray crystallography provides precise bond lengths and angles, confirming the geometry of the isoxazole ring and its substituents.[4][14]

Parameter Compound A Compound B Standard Value Range
O1-N2 Bond Length (Å) 1.4151.4211.41 - 1.43
N2-C3 Bond Length (Å) 1.3121.3091.30 - 1.32
C3-C4 Bond Length (Å) 1.4201.4251.41 - 1.43
C4-C5 Bond Length (Å) 1.3551.3601.35 - 1.37
C5-O1 Bond Length (Å) 1.3381.3421.33 - 1.35
O1-N2-C3 Angle (°) 109.5109.2109 - 110
N2-C3-C4 Angle (°) 112.3112.5112 - 113

Data are hypothetical examples based on typical values found in crystallographic studies of isoxazole derivatives.[14]

Experimental Protocols

Detailed and reproducible experimental methods are critical for valid structural confirmation.

Protocol 1: NMR Spectroscopy

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.[5]

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified isoxazole derivative.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • 1D NMR Data Acquisition :

    • Acquire a ¹H NMR spectrum to identify the number and environment of protons.

    • Acquire a ¹³C NMR spectrum to identify the number of chemically distinct carbons.

  • 2D NMR Data Acquisition :

    • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings, which is crucial for assigning protons on aromatic rings or alkyl chains attached to the isoxazole core.[5]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on proton assignments.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is critical for identifying connectivity across quaternary carbons and confirming the overall structure.[5]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular weight and determine the elemental composition.[5][15]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in high-resolution mode.

  • Data Analysis :

    • Compare the experimentally measured exact mass of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺) with the theoretical exact mass calculated for the proposed molecular formula. The mass difference should be within 5 ppm.

Protocol 3: Single-Crystal X-ray Crystallography

This technique provides the definitive 3D structure of a molecule in the solid state.[4]

  • Crystallization :

    • Grow a single crystal of the purified compound. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.[4] The crystal should be of sufficient size and quality.

  • Data Collection :

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam and rotate it to collect a diffraction pattern using a detector.[4]

  • Structure Solution and Refinement :

    • Process the collected diffraction data to calculate an electron density map of the crystal.

    • From this map, determine the positions of the individual atoms.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[4]

Visualizations: Workflows and Logic Diagrams

Graphical representations of workflows and logical relationships can clarify the process of structural validation.

G Overall Workflow for Isoxazole Structure Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Analysis cluster_validation Structure Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Provides Connectivity ms Mass Spectrometry (HRMS) purification->ms Provides Formula ir IR Spectroscopy purification->ir Provides Functional Groups crystal_growth Crystal Growth purification->crystal_growth If crystal needed validated Structure Validated nmr->validated ms->validated ir->validated xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->validated Unambiguous Proof

Caption: Workflow for the synthesis and structural validation of novel isoxazole derivatives.

G Comparison of Information from Analytical Techniques compound Novel Isoxazole Derivative nmr NMR Spectroscopy ¹H, ¹³C COSY, HSQC, HMBC compound->nmr ms Mass Spectrometry HRMS Fragmentation compound->ms xray X-ray Crystallography Bond Lengths/Angles Stereochemistry compound->xray info_nmr Atom Connectivity Isomer Structure nmr->info_nmr info_ms Molecular Formula Isomer Clues ms->info_ms info_xray Absolute 3D Structure xray->info_xray

References

A Comparative Guide to the Computational Modeling of Ethyl 5-tert-butylisoxazole-3-carboxylate Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the known properties of Ethyl 5-tert-butylisoxazole-3-carboxylate and explores computational modeling approaches for this molecule. Due to the limited availability of direct computational studies on this specific compound, this guide leverages experimental data and findings from computational studies on structurally similar isoxazole derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties of this compound

A summary of the available experimental data for this compound is presented below. This information serves as a crucial baseline for the validation of future computational models.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₃[1]
Molecular Weight 197.23 g/mol [1]
Appearance Colorless oil[2]
¹H NMR (500 MHz, CDCl₃) δ 6.37 (s, 1H), 4.43 (q, 2H), 1.41 (t, 3H), 1.37 (s, 9H)[2]
CAS Number 91252-54-9[1][2]

Computational Modeling Approaches for Isoxazole Derivatives

Commonly Used Computational Methods:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. For isoxazole derivatives, QSAR studies have been successfully used to predict anti-inflammatory activity.[2]

  • Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand intermolecular interactions and to screen for potential drug candidates. Docking studies on isoxazole derivatives have been performed to investigate their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[3][4][5]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules and their complexes over time. This provides insights into the stability of ligand-protein interactions and conformational changes.[4]

The following diagram illustrates a general workflow for the computational modeling of a small molecule like this compound.

Computational Modeling Workflow cluster_0 Input cluster_1 Computational Methods cluster_2 Predicted Properties cluster_3 Validation Mol_Structure Molecular Structure of This compound QSAR QSAR Modeling Mol_Structure->QSAR Docking Molecular Docking Mol_Structure->Docking Bioactivity Biological Activity (e.g., anticancer, antimicrobial) QSAR->Bioactivity Physicochem Physicochemical Properties (e.g., solubility, logP) QSAR->Physicochem MD Molecular Dynamics Docking->MD Binding_Affinity Binding Affinity to Target Proteins Docking->Binding_Affinity MD->Binding_Affinity Experimental_Data Comparison with Experimental Data Bioactivity->Experimental_Data Binding_Affinity->Experimental_Data Physicochem->Experimental_Data

A generalized workflow for computational modeling.

Comparison with Alternative Isoxazole Derivatives

To provide context for the potential properties of this compound, this section compares it with other isoxazole derivatives for which computational and experimental data are available.

Compound/Derivative ClassKey Findings from Computational & Experimental Studies
3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles A QSAR model was successfully developed to predict the anti-inflammatory activity of this series. The study highlighted a strong correlation between the observed and predicted activities, indicating the robustness of the computational model.[2][6]
Isoxazole-substituted 9-anilinoacridines Molecular docking studies of these derivatives against dsDNA showed a good correlation between their binding affinities and their experimentally determined cytotoxic activities. This suggests that the computational approach can effectively guide the design of new anticancer agents.[3]
Various Isoxazole Derivatives A study involving molecular docking and MD simulations on 11 isoxazole derivatives against carbonic anhydrase revealed significant inhibitory action for some compounds. The computational binding energies supported the in vitro enzyme inhibition results, demonstrating the predictive power of these methods.[4]
Isoxazole-carboxamide derivatives These compounds were evaluated as COX inhibitors and antimicrobial agents. Molecular docking studies were used to understand the binding interactions with the target enzymes. The results indicated that some derivatives had potent inhibitory activities against COX-1 and COX-2 enzymes, with good selectivity ratios.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental and computational studies. Below are generalized protocols based on the reviewed literature for the types of studies discussed.

General Protocol for Molecular Docking:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized using a suitable software package to obtain a low-energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid and to calculate the binding affinity for different poses.[3][4]

  • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode based on the docking score and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

The logical relationship for a typical molecular docking study is depicted in the following diagram.

Molecular Docking Logic cluster_0 Inputs cluster_1 Process cluster_2 Outputs cluster_3 Analysis Protein Target Protein 3D Structure Preparation Preparation (Add Hydrogens, Assign Charges) Protein->Preparation Ligand Ligand 3D Structure (this compound) Ligand->Preparation Docking_Sim Docking Simulation Preparation->Docking_Sim Binding_Pose Predicted Binding Pose Docking_Sim->Binding_Pose Binding_Energy Calculated Binding Energy Docking_Sim->Binding_Energy Interaction_Analysis Analysis of Intermolecular Interactions Binding_Pose->Interaction_Analysis Binding_Energy->Interaction_Analysis

Logical flow of a molecular docking study.

Conclusion

While direct computational modeling data for this compound is currently sparse, a wealth of research on analogous isoxazole derivatives demonstrates the utility of computational methods in predicting a wide range of properties, from physicochemical characteristics to biological activities. The experimental data available for this compound provides a solid foundation for future in silico studies. By applying established computational workflows, such as QSAR, molecular docking, and molecular dynamics simulations, researchers can generate valuable predictive data to guide the further development and application of this and other novel isoxazole compounds.

References

Structure-Activity Relationship (SAR) Studies of 5-tert-butylisoxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-tert-butylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Understanding the structure-activity relationships (SAR) of analogs based on this core is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of 5-tert-butylisoxazole analogs, focusing on their biological activities and the experimental data that define their SAR.

Comparative Biological Activity of 5-tert-butylisoxazole Analogs

The following table summarizes the in vitro activity of a series of trisubstituted isoxazoles as allosteric inverse agonists of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key regulator in the differentiation of T helper 17 (Th17) cells. The inhibition of RORγt is a promising strategy for the treatment of autoimmune diseases.[1]

Compound IDRORγt TR-FRET IC50 (nM)PPARγ TR-FRET EC50 (μM)
1 -0.34 ± 0.02
2 31 ± 38.2 ± 0.3
3 31 ± 2>20
4 6600 ± 800-
5 >100000-
8 220 ± 20-
9 400 ± 20-
10 140 ± 10>20
11 110 ± 10>20
12 3300 ± 3001.2 ± 0.1
13 2900 ± 2000.79 ± 0.10

Data sourced from Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.[1]

SAR Insights:

  • Substitution at the C-5 position of the isoxazole ring: Analogs with a nitrogen shift in the pyrrole ring (compound 10 ) or a pyrazole ring (compound 11 ) at this position showed a slight to moderate decrease in potency compared to the parent compound 3 .[1] Methylation of the pyrrole ring (compounds 12 and 13 ) resulted in a significant loss of activity.[1] These findings suggest that small modifications at the C-5 moiety can lead to substantial changes in potency, likely due to altered hydrogen bonding interactions with the protein backbone.[1]

  • Linker modification: A thioether linkage (compound 4 ) led to a significant decrease in potency compared to an ether linkage (compound 2 ), while a methylated amine linker (compound 5 ) resulted in a complete loss of activity.[1]

  • Substitution on the benzoic acid moiety: The introduction of a fluorine substituent at the ortho position of the benzoic acid moiety (compounds 8 and 9 ) was detrimental to the inhibitory activity.[1]

  • Selectivity: Most of the novel isoxazole ligands demonstrated good selectivity against PPARγ, with EC50 values significantly higher than their IC50 values for RORγt.[1] However, compounds 12 and 13 , with a methylated pyrrole, showed increased cross-reactivity with PPARγ.[1]

In a separate study, a series of 5-tert-butyl-isoxazole derivatives were developed as potent and highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[2] The lead compound in this series was optimized to improve its aqueous solubility and oral pharmacokinetic properties, leading to the identification of AC220 (quizartinib).[2] This optimization involved replacing a carboxamide group with a water-solubilizing group, highlighting the importance of physicochemical properties in drug development.[2]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay: [1]

This assay was utilized to determine the potency of the compounds in modulating the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

  • Reagents:

    • GST-tagged RORγt-LBD

    • Europium-labeled anti-GST antibody

    • Biotinylated RIP140 coactivator peptide

    • Streptavidin-Allophycocyanin (APC)

  • Procedure:

    • The test compounds were serially diluted in DMSO and then further diluted in assay buffer.

    • The RORγt-LBD, anti-GST antibody, and the test compound were incubated together in a 384-well plate.

    • The biotinylated RIP140 peptide and Streptavidin-APC were then added to the wells.

    • The plate was incubated to allow for the binding of the components.

    • The TR-FRET signal was measured using a suitable plate reader. The signal is generated when the europium donor and the APC acceptor are brought into proximity through the protein-peptide interaction.

    • IC50 values were calculated from the dose-response curves.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration cluster_3 Advanced Studies Start Lead Compound (5-tert-butylisoxazole core) Modification Systematic Analog Modification Start->Modification Synthesis Chemical Synthesis Modification->Synthesis Screening In vitro Screening (e.g., TR-FRET) Synthesis->Screening Activity Determine Potency (IC50 / EC50) Screening->Activity SAR_Analysis Structure-Activity Relationship Analysis Activity->SAR_Analysis Selectivity Selectivity Assays Selectivity->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Modification Iterative Design In_Vivo In vivo Efficacy & PK/PD Studies Optimization->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for structure-activity relationship (SAR) studies.

RORgt_Signaling_Pathway cluster_Th17 Th17 Cell RORgt RORγt IL17A IL-17A Gene RORgt->IL17A Activates Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines IL17A->Proinflammatory_Cytokines Leads to Production Autoimmunity Autoimmune Response Proinflammatory_Cytokines->Autoimmunity Isoxazole_Analog 5-tert-butylisoxazole Analog (Inverse Agonist) Isoxazole_Analog->RORgt Inhibits

Caption: Simplified RORγt signaling pathway and the inhibitory action of isoxazole analogs.

References

A Comparative Guide to the Antimicrobial Activity of Isoxazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, isoxazole derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of various isoxazole-3-carboxylates, supported by experimental data, to aid researchers in the development of new and effective therapeutic agents.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various isoxazole-3-carboxylate derivatives against a panel of pathogenic bacteria and fungi.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
I Isoxazole-3-Carboxylate EsterStaphylococcus aureus>100[1]
Pseudomonas aeruginosa>100[1]
II Isoxazole-3-CarboxamideBacillus subtilis6.25[2]
Escherichia coli6.25[2]
III 5-amino-3-methyl-1,2-oxazole-4-carboxylateStaphylococcus aureus<0.03[1]
Pseudomonas aeruginosa250[1]
IV Triazole-Isoxazole HybridEscherichia coli15[3]
Pseudomonas aeruginosa30[3]

Table 1: Antibacterial Activity of Isoxazole-3-Carboxylate Derivatives.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
I Isoxazole-3-Carboxylate EsterCandida albicans>100[1]
II Isoxazole-3-CarboxamideAspergillus niger-
III 5-amino-3-methyl-1,2-oxazole-4-carboxylateCandida albicans125[1]

Table 2: Antifungal Activity of Isoxazole-3-Carboxylate Derivatives.

Experimental Protocols

The determination of antimicrobial activity is paramount in the evaluation of new chemical entities. The two primary methods employed in the cited studies are the Broth Microdilution Method and the Agar Disk Diffusion Method.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Detailed Protocol:

  • Preparation of Test Compounds: Stock solutions of the isoxazole-3-carboxylate derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: A serial two-fold dilution of each test compound is performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism.

Detailed Protocol:

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and swabbed uniformly across the surface of the agar plate to create a lawn of bacteria.

  • Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the isoxazole-3-carboxylate derivative and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Reading of Results: The diameter of the zone of inhibition around each disk is measured in millimeters.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound Isoxazole-3-carboxylate Stock Solution dilution Serial Dilution in 96-well plate compound->dilution media Microbial Growth Medium media->dilution inoculum Standardized Microbial Inoculum inoculation Inoculation of Microtiter Plate inoculum->inoculation dilution->inoculation incubation Incubation inoculation->incubation observation Visual Observation of Growth incubation->observation mic Determination of MIC observation->mic

Experimental workflow for MIC determination using the broth microdilution method.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which isoxazole-3-carboxylates exert their antimicrobial effects are still under investigation and can vary depending on the specific derivative and the target microorganism. However, research on the broader class of isoxazole compounds suggests several potential modes of action.

Antibacterial Mechanisms
  • Inhibition of Cell Wall Synthesis: Some isoxazole derivatives, particularly those with a β-lactam-like structure, may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[4]

  • Inhibition of Protein Synthesis: Isoxazoles may bind to bacterial ribosomes, thereby inhibiting the translation of messenger RNA into proteins, which is essential for bacterial survival.[4]

  • Disruption of Metabolic Pathways: Certain isoxazole compounds have been shown to inhibit key enzymes involved in essential metabolic pathways, such as folate synthesis.[4]

  • Inhibition of GTPase Activity: Some derivatives are hypothesized to inhibit GTPase activity, which is crucial for bacterial cell division, leading to a bactericidal effect.[1]

Antifungal Mechanisms
  • Inhibition of Ergosterol Biosynthesis: A primary mechanism for azole-containing antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

The following diagram illustrates the potential signaling pathway for the antifungal action of isoxazole derivatives targeting ergosterol biosynthesis.

antifungal_mechanism isoxazole Isoxazole-3-carboxylate lanosterol_demethylase Lanosterol 14α-demethylase (ERG11) isoxazole->lanosterol_demethylase Inhibition ergosterol_synthesis Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_synthesis Catalyzes ergosterol Ergosterol ergosterol_synthesis->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Maintains cell_death Fungal Cell Death cell_membrane->cell_death Disruption leads to

References

A Comparative Guide to Purity Assessment of Ethyl 5-tert-butylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative overview of elemental analysis and other advanced analytical techniques for the purity assessment of Ethyl 5-tert-butylisoxazole-3-carboxylate, a key building block in medicinal chemistry. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical strategy.

Introduction to Purity Assessment

This compound (C₁₀H₁₅NO₃, MW: 197.23 g/mol ) is a heterocyclic compound frequently utilized in the synthesis of pharmacologically active molecules. Accurate determination of its purity is paramount to ensure the reliability and reproducibility of subsequent research and development activities. While elemental analysis has been a traditional method for confirming the elemental composition of a pure sample, modern analytical techniques offer more comprehensive insights into sample purity by detecting and quantifying impurities.

This guide compares the utility of elemental analysis with three widely used chromatographic and spectroscopic techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the type of expected impurities, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique in the context of analyzing this compound.

Analytical Technique Principle of Measurement Information Provided Assumed Purity (%) Key Advantages Limitations
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Percentage of Carbon, Hydrogen, and Nitrogen.99.5%Simple, cost-effective, and provides fundamental elemental composition.Does not detect impurities with the same elemental composition (isomers) or inorganic impurities.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Absolute or relative concentration of the analyte and impurities.99.5%Highly accurate and precise, requires no analyte-specific reference standard for relative quantification.Less sensitive than chromatographic methods, requires a soluble and NMR-active sample.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Separation and identification of volatile impurities.99.5%High sensitivity and selectivity, provides structural information about impurities.Not suitable for non-volatile or thermally labile compounds.
HPLC Separation of compounds based on their differential partitioning between a mobile and a stationary phase.Separation and quantification of non-volatile and thermally labile impurities.99.5%Versatile, widely applicable, and highly reproducible.Can be more complex to develop a suitable method, may require reference standards for impurity identification.

Experimental Data

A hypothetical batch of this compound with an assumed purity of 99.5% was analyzed using the four techniques. The following tables present the simulated experimental data.

Elemental Analysis (CHN)

The molecular formula of this compound is C₁₀H₁₅NO₃.

Element Theoretical (%) Experimental (%) Deviation (%)
Carbon (C)60.8960.75-0.14
Hydrogen (H)7.677.72+0.05
Nitrogen (N)7.107.05-0.05

The experimental values are within the generally accepted tolerance of ±0.4% for pure organic compounds.

Quantitative Purity Assessment by Chromatographic and Spectroscopic Methods
Technique Parameter Measured Result Calculated Purity (%)
qNMR Integral ratio of analyte to internal standard-99.6
GC-MS Relative peak area of the main component99.5%99.5
HPLC Relative peak area of the main component99.7%99.7

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Elemental Analysis (CHN)

Instrumentation: CHN Elemental Analyzer

Procedure:

  • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • The sample is combusted in a furnace at approximately 900-1000 °C in a stream of pure oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.

  • The amount of each gas is measured by a thermal conductivity detector.

  • The instrument software calculates the percentage of C, H, and N in the original sample.

Quantitative NMR (qNMR)

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std where I = integral, N = number of protons, MW = molecular weight, m = mass, and std = internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: GC-MS system with a capillary column (e.g., HP-5ms)

Procedure:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the solution into the GC inlet.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Oven program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Mass range: 40-400 amu

  • Analyze the resulting chromatogram to determine the area percent of the main peak relative to any impurity peaks.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV detector and a C18 column.

Procedure:

  • Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • HPLC Conditions:

    • Mobile phase: Acetonitrile:Water (60:40 v/v)

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Inject 10 µL of the sample solution.

  • Calculate the purity based on the area percent of the main peak in the chromatogram.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized organic compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_decision Final Decision cluster_outcome Outcome Synthesis Synthesis of Ethyl 5-tert-butylisoxazole-3-carboxylate Initial_Char Initial Characterization (e.g., TLC, Melting Point) Synthesis->Initial_Char Elemental_Analysis Elemental Analysis (CHN) Initial_Char->Elemental_Analysis Composition Confirmation qNMR Quantitative NMR (qNMR) Initial_Char->qNMR Absolute Purity & Structure GC_MS GC-MS Initial_Char->GC_MS Volatile Impurities HPLC HPLC Initial_Char->HPLC Non-volatile Impurities Decision Purity Meets Specification? Elemental_Analysis->Decision qNMR->Decision GC_MS->Decision HPLC->Decision Proceed Proceed to Next Stage Decision->Proceed Yes Repurify Repurify Sample Decision->Repurify No

Caption: Workflow for the purity assessment of a synthesized organic compound.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach for comprehensive and reliable results. While elemental analysis remains a valuable tool for confirming elemental composition, it provides limited information about the presence of impurities. Chromatographic techniques like GC-MS and HPLC are powerful for separating and quantifying volatile and non-volatile impurities, respectively. Quantitative NMR stands out for its high accuracy and ability to determine absolute purity without the need for specific impurity reference standards. For a robust and defensible purity assessment, it is recommended to employ a combination of these techniques, as illustrated in the provided workflow. This integrated approach ensures the high quality of the compound, which is essential for its intended applications in research and drug development.

Unveiling the Crystal Structures of Isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is fundamental to advancing new therapeutic agents. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of ethyl isoxazole-3-carboxylate. While crystallographic data for Ethyl 5-tert-butylisoxazole-3-carboxylate is not publicly available, this guide presents a detailed comparison of two closely related analogs: Ethyl 5-phenylisoxazole-3-carboxylate and Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. The experimental data provided herein serves as a valuable reference for the structural elucidation of this important class of compounds.

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The determination of their crystal structures through single-crystal X-ray diffraction is the gold standard for unambiguously defining their molecular geometry, which is critical for understanding structure-activity relationships (SAR) and for the advancement of rational drug design.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for Ethyl 5-phenylisoxazole-3-carboxylate and Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, offering a direct comparison of their solid-state structures.

ParameterEthyl 5-phenylisoxazole-3-carboxylateEthyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 1 / Molecule 2)
Chemical Formula C₁₂H₁₁NO₃C₁₂H₁₂N₂O₃
Formula Weight 217.22232.24
Crystal System MonoclinicTriclinic
Space Group P2₁/cP1
Unit Cell Dimensions
a (Å)10.389(3)7.591(2)
b (Å)5.578(2)11.303(4)
c (Å)18.257(6)13.818(4)
α (°)9088.155(4)
β (°)94.01(3)87.008(4)
γ (°)9086.233(4)
Volume (ų) 1054.4(6)1181.0(6)
Z 44
Temperature (K) 293293
Radiation type Mo KαMo Kα
Reflections collected 73384901
Independent reflections 18564074
R-int 0.0810.022
Final R indices [I>2σ(I)] R1 = 0.057, wR2 = 0.150R1 = 0.044, wR2 = 0.122
CCDC Deposition No. Not specifiedYAVRIY[1]
Dihedral Angle (Phenyl-Isoxazole) 0.5(1)°[1]1.76(9)° / 5.85(8)°[2][3]

Experimental Protocols

The structural validation of the compared isoxazole derivatives was achieved through single-crystal X-ray diffraction. A generalized experimental protocol is outlined below.

Synthesis and Crystallization

The synthesis of Ethyl 5-phenylisoxazole-3-carboxylate and Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate typically involves the reaction of an appropriate precursor with hydroxylamine. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethyl acetate.[1]

Data Collection

A suitable single crystal of the compound is mounted on a diffractometer. For the analyzed compounds, data was collected on a Bruker SMART CCD area-detector diffractometer.[2] The crystal is maintained at a constant temperature (e.g., 293 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction patterns are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[2] An absorption correction, such as a multi-scan method (e.g., SADABS), is typically applied.[2] The positions of hydrogen atoms are often constrained to idealized geometries.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography, from sample preparation to the final structural analysis.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structural Analysis Synthesis Synthesis of Isoxazole Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation & CIF Generation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: General workflow of single-crystal X-ray crystallography.

References

In Vitro Cytotoxic Effects of Isoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vitro cytotoxic effects of various isoxazole-based compounds against several cancer cell lines. The information presented herein is supported by experimental data from recent studies, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Comparative Cytotoxicity of Isoxazole Derivatives

The cytotoxic potential of isoxazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various isoxazole derivatives from different studies, providing a basis for comparing their cytotoxic efficacy.

Isoxazole Derivative ClassSpecific Compound(s)Cancer Cell Line(s)IC50 Value(s)Reference(s)
Isoxazole-Carboxamides2dHeLa (Cervical), Hep3B (Liver)15.48 µg/mL, ~23 µg/mL[1]
2eHep3B (Liver)~23 µg/mL[1]
2aMCF-7 (Breast)39.80 µg/mL[1]
MYM4HeLa, Hep3B, CaCo-2 (Colon)1.57 µM, 4.84 µM, 10.22 µM[2]
2aColo205 (Colon), HepG2 (Liver)9.179 µM, 7.55 µM[3]
2eB16F1 (Melanoma)0.079 µM[3]
2bHeLa (Cervical)0.11 µg/mL[4]
2a, 2bHep3B (Liver)2.774 µg/mL, 3.621 µg/mL[4]
2cMCF-7 (Breast)1.59 µg/mL[4]
Isoxazole-PiperazinesNot specifiedHuh7 (Liver), Mahlavu (Liver), MCF-7 (Breast)0.3 - 3.7 µM[5]
3,4-Isoxazolediamides1, 2, 3, 4, 5, 6K562 (Leukemia)71.57 nM, 18.01 nM, 44.25 nM, 70.1 nM, 35.2 nM, 45.43 nM[6]
Isoxazolo-Indoles5aHuh7 (Liver), Mahlavu (Liver), SNU475 (Liver)0.7 µM, 1.5 µM, 1.4 µM
5rHepG2 (Liver)1.5 µM[7]
DHI1 (4a)Jurkat (Leukemia), HL-60 (Leukemia)21.83 µM, 19.14 µM[7]
Isoxazole Chalcones10a, 10bDU145 (Prostate)0.96 µM, 1.06 µM[8]
Isoxazole Curcumin Derivative40MCF-7 (Breast)3.97 µM[8]
5-(3-alkylquinolin-2-yl)-3-aryl Isoxazoles21A549 (Lung), COLO 205 (Colon), MDA-MB 231 (Breast), PC-3 (Prostate)< 12 µM
Isoxazoles linked 2-phenylbenzothiazole26MCF-7 (Breast), A549 (Lung), Colo-205 (Colon)26-43 µM, 11-24 µM, 11-21 µM[9]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazoles3d, 4dMCF-7 (Breast), MDA-MB-231 (Breast)43.4 µM, 39.0 µM (MCF-7); 35.9 µM, 35.1 µM (MDA-MB-231)[10]
Isoxazole-based Carboxamides, Ureates, and Hydrazones8, 10a, 10cHepG2 (Liver)0.84 µM, 0.79 µM, 0.69 µM[11]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used in the evaluation of isoxazole compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells with isoxazole compounds as described in the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The cytotoxic effects of isoxazole compounds are often mediated through the modulation of key signaling pathways and molecular targets involved in cancer cell proliferation, survival, and apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubation with Compounds (24-72h) seeding->treatment compound_prep Preparation of Isoxazole Compound Dilutions compound_prep->treatment assay_choice MTT or SRB Assay treatment->assay_choice incubation Assay-specific Incubation assay_choice->incubation measurement Absorbance Measurement incubation->measurement data_proc Data Processing & Normalization measurement->data_proc ic50_calc IC50 Value Calculation data_proc->ic50_calc

Caption: Workflow for evaluating the in vitro cytotoxicity of isoxazole compounds.

Apoptosis Induction Pathway

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancer cells. The intrinsic and extrinsic pathways are two major routes of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway isoxazole_ext Isoxazole Compound death_receptor Death Receptors (e.g., Fas) isoxazole_ext->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 isoxazole_int Isoxazole Compound mitochondria Mitochondrial Stress isoxazole_int->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis induction by isoxazole compounds.

Other notable mechanisms of action for cytotoxic isoxazole compounds include:

  • Cell Cycle Arrest: Certain isoxazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell division and proliferation.[1]

  • HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability and function of many oncoproteins. Some isoxazole-containing compounds have been identified as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are critical for cell division. Several isoxazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.

References

Safety Operating Guide

Proper Disposal Procedures for Ethyl 5-tert-butylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of Ethyl 5-tert-butylisoxazole-3-carboxylate is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely.

Hazard Identification and Classification

Key Assumed Hazards:

  • Acute Oral Toxicity

  • Skin and Eye Irritant

  • Aquatic Toxicity

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.

PPE ItemSpecification
Gloves Nitrile rubber, minimum thickness 0.11 mm
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Not generally required if handled in a fume hood

Waste Segregation and Storage

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for liquid organic waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1]

  • Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents. Store separately from other incompatible waste streams.[1]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.[2]

Disposal Protocol

The following step-by-step protocol outlines the procedure for the disposal of this compound.

  • Preparation: Ensure all necessary PPE is worn correctly. Perform all waste handling within a certified chemical fume hood to minimize inhalation exposure.

  • Container Labeling: Obtain a designated hazardous waste container and affix a "Hazardous Waste" label. Fill in all required information, including the full chemical name.[3]

  • Waste Transfer: Carefully pour the waste this compound into the designated container, avoiding splashes.

  • Container Sealing: Securely close the container lid. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Temporary Storage: Place the sealed container in a designated secondary containment bin within the laboratory's hazardous waste accumulation area.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal service.[2][4] Under no circumstances should this chemical be disposed of down the drain. [3]

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Label Waste Container ('Hazardous Waste', Chemical Name) A->B C Step 3: Transfer Waste (Inside Fume Hood) B->C D Step 4: Securely Seal Container C->D E Step 5: Store in Designated Area D->E F Step 6: Arrange for EHS Pickup E->F

Caption: Waste Disposal Workflow

cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Reporting Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Spill Response Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-tert-butylisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-tert-butylisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.